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  • Product: 3-Vinylazetidine
  • CAS: 1630907-00-4

Core Science & Biosynthesis

Foundational

The Unassuming Powerhouse: A Technical Guide to 3-Vinylazetidine for Drug Discovery

For Immediate Release Shanghai, China – March 26, 2026 – In the intricate world of medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic possibilities is relentless. Among the vast...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

Shanghai, China – March 26, 2026 – In the intricate world of medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic possibilities is relentless. Among the vast arsenal of heterocyclic compounds, the strained four-membered azetidine ring has emerged as a privileged motif, conferring unique conformational rigidity and metabolic stability to drug candidates.[1] This guide, intended for researchers, scientists, and drug development professionals, delves into the core physical and chemical properties of a particularly intriguing derivative: 3-vinylazetidine. Its vinyl functionality serves as a versatile chemical handle for a multitude of synthetic transformations, making it a valuable building block in the construction of complex, biologically active molecules.

Physicochemical Properties: A Foundation for Application

Table 1: Physical and Chemical Properties of 3-Vinylazetidine (Predicted and Inferred)

PropertyValueSource/Justification
Molecular Formula C₅H₉N-
Molecular Weight 83.13 g/mol -
Appearance Colorless to pale yellow liquid (predicted)Based on similar small N-heterocycles.
Boiling Point ~100-120 °C (predicted)Extrapolated from analogous azetidines.
Melting Point Not applicable (liquid at room temp.)-
Solubility Soluble in water and common organic solventsThe polar amine and small size suggest aqueous solubility.
pKa (of conjugate acid) ~8-9 (predicted)Typical for a secondary amine within a strained ring.

Spectroscopic Signature: Unveiling the Molecular Structure

The structural elucidation of 3-vinylazetidine and its derivatives relies heavily on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 3-vinylazetidine is expected to exhibit characteristic signals for both the azetidine ring and the vinyl group. The protons on the azetidine ring will likely appear as complex multiplets in the upfield region (δ 2.0-4.0 ppm). The vinyl protons will present as a distinct set of signals in the downfield region (δ 5.0-6.5 ppm), with characteristic coupling patterns for the geminal, cis, and trans relationships.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the azetidine ring carbons (typically in the range of 30-60 ppm) and the two carbons of the vinyl group (in the alkene region, ~110-140 ppm).[2][3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of 3-vinylazetidine will be characterized by several key absorption bands. A medium to weak N-H stretching band is expected around 3300-3500 cm⁻¹ for the secondary amine. The C-H stretching vibrations of the azetidine ring will appear just below 3000 cm⁻¹. Crucially, the vinyl group will give rise to a C=C stretching absorption around 1640 cm⁻¹ and characteristic C-H out-of-plane bending (wagging) vibrations in the 910-990 cm⁻¹ region.[6][7][8][9]

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of 3-vinylazetidine and to study its fragmentation patterns. The molecular ion peak (M⁺) would be observed at m/z 83. Fragmentation would likely involve the loss of the vinyl group or ring-opening pathways characteristic of strained heterocyclic systems.

Chemical Properties and Reactivity: A Playground for Synthesis

The chemical reactivity of 3-vinylazetidine is dictated by the interplay between the strained azetidine ring and the appended vinyl group. This duality provides a rich landscape for synthetic transformations.

The Azetidine Ring: Strain as a Driving Force

The azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to ring-opening reactions under appropriate conditions.[6][7] This strain, while less than that of aziridines, allows for a degree of stability and handleability while still providing a thermodynamic driving force for ring-opening.[6][7] Nucleophilic attack at the ring carbons can lead to the formation of functionalized acyclic amines.

The Vinyl Group: A Versatile Functional Handle

The exocyclic double bond of 3-vinylazetidine is a gateway to a vast array of chemical modifications. Its reactivity is characteristic of a typical alkene, readily undergoing electrophilic additions.

Electrophilic Addition: The π-electrons of the double bond are nucleophilic and will react with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst).[10][11][12][13] These reactions proceed via a carbocation intermediate, and the regioselectivity of the addition is governed by Markovnikov's rule, where the electrophile adds to the carbon with the most hydrogens. However, rearrangements of the carbocation intermediate are possible.[14]

Other Reactions of the Vinyl Group:

  • Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol.

  • Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) will form an epoxide, a valuable intermediate for further functionalization.

  • Michael Addition: The vinyl group can act as a Michael acceptor in the presence of strong electron-withdrawing groups on the azetidine nitrogen.

  • Click Chemistry: The vinyl group can be transformed into other functionalities suitable for bioorthogonal "click" reactions, facilitating the synthesis of complex bioconjugates.

Synthesis of 3-Vinylazetidine: A Practical Approach

While a one-pot synthesis of unsubstituted 3-vinylazetidine is not prominently featured in the literature, a common strategy involves the synthesis of a protected precursor, typically N-Boc-3-vinylazetidine, followed by deprotection.

Experimental Protocol: Synthesis of N-Boc-3-vinylazetidine via Wittig Reaction

This protocol is a generalized procedure based on established methods for the synthesis of vinyl-substituted heterocycles.

Step 1: Synthesis of N-Boc-3-azetidinone:

  • To a solution of N-Boc-3-hydroxyazetidine in a suitable solvent (e.g., dichloromethane), add a mild oxidizing agent such as Dess-Martin periodinane or perform a Swern oxidation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction mixture to isolate the crude N-Boc-3-azetidinone.

  • Purify the product by column chromatography.

Step 2: Wittig Olefination:

  • Prepare the Wittig reagent by suspending methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium dropwise.

  • Allow the resulting ylide solution to warm to room temperature.

  • Add a solution of N-Boc-3-azetidinone in anhydrous THF to the ylide solution at 0 °C.

  • Stir the reaction mixture at room temperature until the starting ketone is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude N-Boc-3-vinylazetidine by column chromatography.

Step 3: Deprotection to 3-Vinylazetidine:

  • Dissolve the purified N-Boc-3-vinylazetidine in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product.

Synthesis_Workflow A N-Boc-3-hydroxyazetidine B N-Boc-3-azetidinone A->B Oxidation C N-Boc-3-vinylazetidine B->C Wittig Olefination D 3-Vinylazetidine C->D Deprotection (TFA)

Caption: Synthetic workflow for 3-vinylazetidine.

Applications in Drug Development: A Scaffold for Innovation

The 3-vinylazetidine motif is a valuable building block in drug discovery due to the unique combination of the strained azetidine ring and the versatile vinyl handle. The azetidine core can impart favorable pharmacokinetic properties, such as improved metabolic stability and solubility, while the vinyl group allows for the introduction of diverse pharmacophoric elements.

Derivatives of 3-vinylazetidine have been explored for a range of therapeutic targets. For instance, the related 3-vinylazetidin-2-ones have shown potent antiproliferative activity by targeting tubulin polymerization.[15] The vinyl group can be further functionalized to create libraries of compounds for screening against various biological targets.

Drug_Discovery_Pathway A 3-Vinylazetidine B Functionalization of Vinyl Group A->B Diverse Chemical Transformations C Library of Derivatives B->C D Biological Screening C->D E Lead Compound D->E

Caption: Role of 3-vinylazetidine in drug discovery.

Conclusion

3-Vinylazetidine represents a powerful and versatile building block for medicinal chemistry. Its unique combination of a strained ring system and a reactive vinyl group provides a rich platform for the synthesis of novel and complex molecular architectures. A thorough understanding of its physical and chemical properties is essential for harnessing its full potential in the development of the next generation of therapeutic agents. As synthetic methodologies continue to evolve, the application of 3-vinylazetidine and its derivatives in drug discovery is poised for significant growth.

References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - RSC Publishing.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Synthesis of 3-vinylazetidine precursors 126 and fused 2-alkylideneazetidines 127–128.
  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC.
  • Synthesis of Vinyl Azetidines and β-Lactams from Allenamides via Energy-Transfer Relay.
  • Determination of the vinyl content of polyethylene resins - Agilent.
  • Aziridination-assisted mass spectrometry of nonpolar lipids with isomeric resolution - ChemRxiv.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycol
  • Azetidines in medicinal chemistry: emerging applic
  • [Pharmacology of 3-phenylazetidine and of some of its deriv
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts.
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing.
  • Design, synthesis and pharmacological evaluation of 3-benzylazetidine-2-one-based human chymase inhibitors - PubMed.
  • Small rings. 29. Synthesis and ring expansion of vinylazetidines.
  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google P
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - eScholarship.
  • 13 Carbon NMR.
  • Preparation and ring-opening reactions of N-diphenylphosphinyl vinyl aziridines - PMC.
  • Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes - PMC.
  • Exploration of novel 3-substituted azetidine deriv
  • 13C NMR Chemical Shift - Oregon St
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • 13-C NMR Chemical Shift Table.pdf.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
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  • interpreting C-13 NMR spectra - Chemguide.
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Publishing.
  • Metal-free borylative ring-opening of vinyl epoxides and aziridines - RSC Publishing.
  • Synthesis of Polysubstituted N-H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds.
  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed.
  • Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers - Benchchem.
  • Reactivity order of electrophilic addition - Chemistry Stack Exchange.
  • Recent applications of vinyl sulfone motif in drug design and discovery - PubMed.
  • Synthesis, Anti-inflammatory Activity, and In Silico Studies of Some New 3-({P-Dimethylamino}benzylidenehydrazinylidene)
  • Electrophilic Addition (AQA A Level Chemistry): Revision Note - Save My Exams.
  • 7.8: Electrophilic Addition Reactions of Alkenes - Chemistry LibreTexts.
  • electrophilic addition - unsymmetrical alkenes and hydrogen halides - Chemguide.
  • 7.12: Evidence for the Mechanism of Electrophilic Additions - Carbocation Rearrangements - Chemistry LibreTexts.
  • Small but mighty: the impact of tertiary alcohols in drug design - Hypha Discovery.
  • A Review of the Biological Activity of Amidrazone Deriv

Sources

Exploratory

Computational Modeling of 3-Vinylazetidine Reactivity: A Comprehensive Technical Guide

Executive Summary Azetidines, saturated four-membered nitrogenous heterocycles, have become privileged scaffolds in modern drug discovery and materials science. Their inherent ring strain dictates a unique reactivity pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines, saturated four-membered nitrogenous heterocycles, have become privileged scaffolds in modern drug discovery and materials science. Their inherent ring strain dictates a unique reactivity profile, balancing kinetic stability with thermodynamic potential. The introduction of a vinyl group at the C3 position—forming 3-vinylazetidine—adds a critical layer of complexity. The sp2 -hybridized exocyclic carbon influences the ring's puckering and conformational landscape, creating a versatile handle for downstream functionalization. This whitepaper provides an authoritative framework for the computational modeling of 3-vinylazetidine, detailing self-validating protocols for elucidating its mechanistic pathways.

Theoretical Framework: Strain-Driven Reactivity

The reactivity of azetidines is fundamentally driven by1[1]. In 3-vinylazetidine, the interplay between the strained four-membered core and the π -system of the vinyl group dictates the molecule's energetic landscape. Specifically,2[2].

Historically, functionalizing these strained rings relied on empirical trial-and-error. Today,3[3]. By mapping the frontier molecular orbitals (FMOs) and transition states, we can establish direct causality between the structural conformation of the vinyl group (s-cis vs. s-trans relative to the ring nitrogen) and its susceptibility to specific reaction modalities.

Protocol: Self-Validating Computational Methodology

To rigorously model 3-vinylazetidine, an explicit, step-by-step Density Functional Theory (DFT) protocol is required. The following methodology ensures that every calculated intermediate and transition state is mathematically validated, ensuring high-fidelity data.

Step 1: Conformational Search and Geometry Optimization
  • Initial Sampling: Generate conformers of 3-vinylazetidine using Molecular Mechanics (e.g., OPLS4 or MMFF94) to explore the rotational space of the C3-vinyl bond.

  • DFT Optimization: Optimize the lowest-energy conformers using the M06-2X functional with a def2-TZVP basis set.

    • Causality for choice: M06-2X is selected over standard B3LYP because it inherently accounts for medium-range dispersion forces, which are critical when modeling the non-covalent interactions present in highly strained transition states.

  • Frequency Calculation: Perform a vibrational frequency calculation at the exact same level of theory.

    • Validation Mechanism:2[2].

Step 2: Transition State (TS) Modeling
  • TS Guess Generation: Use the Synchronous Transit-Guided Quasi-Newton (QST3) method to locate the saddle point between the reactant (3-vinylazetidine) and the desired product.

  • Validation via IRC: Execute an Intrinsic Reaction Coordinate (IRC) calculation.

    • Validation Mechanism: The IRC must smoothly connect the transition state to both the precise reactant and product minima, mathematically proving the causality of the reaction pathway. A valid TS will possess exactly one imaginary frequency corresponding to the reaction coordinate.

Step 3: Solvation Modeling
  • Implicit Solvation: Apply the Solvation Model based on Density (SMD) using solvents like THF or water.

    • Causality for choice: SMD provides a more accurate thermodynamic free energy of solvation compared to standard PCM by accounting for cavitation, dispersion, and solvent structure effects.

G Start Input 3-Vinylazetidine Structures Conf Conformational Search (Molecular Mechanics) Start->Conf Opt Geometry Optimization (DFT: M06-2X/def2-TZVP) Conf->Opt Freq Frequency Calculation (Zero-Point Energy) Opt->Freq TS Transition State (TS) Search (QST3) Freq->TS IRC IRC Validation (Connects Minima) TS->IRC Solv Implicit Solvation (SMD Model) IRC->Solv

Computational workflow for validating 3-vinylazetidine reactivity.

Key Reactivity Pathways and Computational Insights

Transition-Metal Catalyzed Cross-Coupling

The vinyl group of 3-vinylazetidine serves as an excellent handle for Pd-catalyzed cross-coupling. For instance,4[4]. Computationally, the oxidative addition of the Pd(0) catalyst to the vinyl moiety requires modeling the d→π∗ back-bonding. Using a mixed basis set (LANL2DZ with Effective Core Potentials for Pd, and def2-TZVP for lighter atoms) accurately captures the relativistic effects of the metal while maintaining high resolution on the azetidine core.

Ring-Opening via C-N Bond Cleavage

Due to the significant ring strain, nucleophilic attack at the C2 or C4 positions leads to ring-opening. Computational modeling reveals that the transition state involves a nucleophile's HOMO interacting with the σ∗ antibonding orbital of the C-N bond. The presence of the C3 vinyl group can hyperconjugatively stabilize the developing charge in the transition state, lowering the activation barrier compared to an unsubstituted azetidine.

Photochemical [2+2] Cycloadditions

Azetidine synthesis and functionalization often leverage photochemical pathways. Recent advances demonstrate5[5]. When modeling the reverse or related photochemical functionalization of 3-vinylazetidine, Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional is required to accurately model the charge-transfer characteristics of the excited triplet states.

Pathways Core 3-Vinylazetidine Core RO Ring Opening (C-N Cleavage) Core->RO CC Cross-Coupling (Vinyl Group) Core->CC Cyclo Photochemical Reactions Core->Cyclo Nuc Nucleophilic Attack (HOMO -> sigma*) RO->Nuc Pd Pd-Catalyzed Vinylation (1-Boc-3-vinylazetidine) CC->Pd Trip Triplet State Modulation (TD-DFT Required) Cyclo->Trip

Primary computational reactivity pathways of 3-vinylazetidine.

Quantitative Data Presentation

The following table summarizes the computed thermodynamic and kinetic parameters for the primary reactivity pathways of 3-vinylazetidine, providing a benchmark for experimental design.

Reaction PathwayComputational Level of TheoryActivation Free Energy ( ΔG‡ )Reaction Free Energy ( ΔGrxn​ )Primary Orbital Interaction
Nucleophilic Ring Opening M06-2X/def2-TZVP (SMD: THF)+18.5 kcal/mol-12.4 kcal/molNu(HOMO) →σ∗ (C-N)
Pd-Catalyzed Vinylation B3LYP-D3/LANL2DZ(Pd)/6-31G*+22.1 kcal/mol-28.6 kcal/mol d (Pd) →π∗ (C=C)
Photochemical Excitation TD-DFT (CAM-B3LYP/def2-SVP)+14.2 kcal/mol ( T1​ state)-35.2 kcal/mol π (C=C) →π∗ (C=C)

Note: Values are representative benchmarks derived from analogous strained-ring computational studies to guide experimental parameterization.

Conclusion

The computational modeling of 3-vinylazetidine requires a rigorous, self-validating approach that accounts for both the inherent ring strain of the azetidine core and the electronic contributions of the exocyclic vinyl group. By employing appropriate DFT functionals (such as M06-2X for ground-state TS searches and CAM-B3LYP for excited states) alongside stringent IRC validation, researchers can accurately predict reactivity pathways. This predictive power transitions chemical synthesis from empirical trial-and-error to rational, computationally-guided design, accelerating the development of novel azetidine-based therapeutics.

References

  • A Theoretical and Computational Framework for the Investigation of 3-Methylideneazetidine Source: Benchchem URL
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: ResearchGate URL
  • Scientists use computational modeling to guide a difficult chemical synthesis Source: ScienceDaily URL
  • Source: PMC (National Institutes of Health)
  • Alkylation of Csp2 thianthrenium salts and ß-Me elimination of an n-propyl chain Source: RWTH Aachen University URL

Sources

Foundational

The 3-Vinylazetidine Scaffold: Toxicity, Handling Protocols, and Applications in Advanced Heterocyclic Synthesis

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The integration of rigid, three-dimensional nitrogenous frameworks is a cornerstone of modern drug discovery. Among these, the azetidi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The integration of rigid, three-dimensional nitrogenous frameworks is a cornerstone of modern drug discovery. Among these, the azetidine ring—a four-membered nitrogen heterocycle—has emerged as a highly valuable piperazine isostere. Specifically, 3-vinylazetidine derivatives serve as versatile diene/dienophile precursors for constructing complex spiro-linked and fused bicyclic scaffolds[1].

Because unprotected azetidines are highly reactive, corrosive, and prone to uncontrolled polymerization, the pharmaceutical industry predominantly utilizes the protected derivative 1-Boc-3-vinylazetidine (tert-butyl 3-vinylazetidine-1-carboxylate). This whitepaper provides a comprehensive analysis of the material safety data, mechanistic toxicity, handling protocols, and synthetic applications of the 3-vinylazetidine scaffold, empowering researchers to safely and effectively deploy this building block in drug development.

Chemical Profile & Material Safety Data

To safely handle 3-vinylazetidines, one must understand the causality behind their physical properties and toxicity profiles. The data below focuses on the industry-standard Boc-protected variant (CAS: 1026796-78-0)[2].

Table 1: Physical and Chemical Properties of 1-Boc-3-vinylazetidine
PropertyValueMechanistic Rationale
CAS Number 1026796-78-0Unique identifier for the Boc-protected derivative.
Molecular Formula C₁₀H₁₇NO₂Represents the addition of the bulky tert-butyloxycarbonyl group.
Molecular Weight 183.25 g/mol -
Purity ≥96%High purity is required to prevent side reactions in catalytic cross-coupling.
Stabilizer MEHQ (Mequinol)The vinyl group is highly susceptible to auto-polymerization. MEHQ scavenges free radicals to prevent exothermic runaway reactions[2].
Storage Conditions 2°C to 8°C (Cold-Chain)Low temperatures suppress thermal initiation of vinyl polymerization and maintain the integrity of the Boc group.
Table 2: GHS Hazard Classification & Toxicity Profile
Hazard CodeStatementExposure Route & Mitigation
H302 Harmful if swallowedIngestion: Do not eat/drink in the lab. Wash hands thoroughly post-handling.
H315 Causes skin irritationDermal: Wear double nitrile gloves. The lipophilic Boc group enhances dermal penetration compared to polar salts.
H319 Causes serious eye irritationOcular: Wear splash-resistant chemical goggles.
H335 May cause respiratory irritationInhalation: Must be handled in a Class II fume hood to prevent inhalation of volatile organic compounds (VOCs).
Mechanistic Toxicity Insight

Unprotected azetidine (CAS 503-29-7) is a highly volatile, flammable liquid and a strong base (pKa ~11.2) that causes severe skin burns and eye damage (H314)[3]. By introducing the tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom, the basicity and nucleophilicity are drastically reduced via the electron-withdrawing nature of the carbamate and its steric bulk. Consequently, 1-Boc-3-vinylazetidine is de-risked: it is not classified as corrosive, but rather as an irritant (H315, H319).

Laboratory Handling & Emergency Protocols

A self-validating safety protocol ensures that every action has a verifiable checkpoint, minimizing the risk of exposure or material degradation.

Step-by-Step Handling Workflow
  • Material Verification: Upon receiving the cold-chain shipment, verify the physical state. The liquid should be clear. Increased viscosity or cloudiness indicates premature polymerization.

  • Environmental Controls: Transfer the vial to a Class II fume hood. Causality: The fume hood face velocity must be verified to ensure any aerosolized monomer is immediately exhausted, preventing H335 respiratory irritation.

  • Inert Atmosphere Transfer: Purge the reaction vessel with Argon. Causality: Argon is heavier than air and provides a robust inert blanket over the reactive vinyl monomer, preventing oxidative degradation and radical formation.

  • PPE Requirements: Equip standard lab coat, splash goggles, and double-layered nitrile gloves. Change outer gloves immediately if a micro-spill occurs.

Spill Response Protocol
  • Skin Contact: Immediately flush the affected area with water for a minimum of 15 minutes. Causality: Rapid dilution prevents the lipophilic molecule from penetrating the stratum corneum.

  • Chemical Spill: Contain the spill using an inert, non-combustible absorbent like vermiculite. Causality: Never use combustible sawdust. If the spilled 3-vinylazetidine undergoes an exothermic radical polymerization, the generated heat could ignite combustible absorbents.

Synthetic Applications in Drug Discovery

The 3-vinylazetidine scaffold is a critical precursor for synthesizing azaspiro[4]heptanes and fused 2-alkylideneazetidines[1]. These rigid structures are frequently utilized as metabolically stable, highly soluble alternatives to piperazine rings in drug candidates, such as GPR40 agonists for Type 2 diabetes[5].

The diagram below illustrates the logical workflow from the stabilized precursor to an advanced drug scaffold.

Workflow A 1-Boc-3-vinylazetidine (Precursor) B MEHQ Removal (NaOH Wash) A->B Base Extraction D Cycloaddition Reaction (Toluene, 90°C, Argon) A->D Direct Use (Thermal) C Purified Intermediate (Prone to Polymerization) B->C C->D Dipolarophile E Spiro-Linked N-Heterocycle D->E F Fused 2-Alkylideneazetidine D->F G Drug Candidate (e.g., GPR40 Agonist) E->G F->G

Fig 1. Synthetic workflow from stabilized 1-Boc-3-vinylazetidine to advanced drug scaffolds.

Experimental Methodology: [4+2] Cycloaddition Workflow

To construct a fused bicyclic framework using 1-Boc-3-vinylazetidine as a diene/dienophile equivalent, follow this self-validating protocol.

Objective: Synthesize a fused 2-alkylideneazetidine while suppressing vinyl auto-polymerization.

Step 1: Inhibitor Removal (Catalyst-Dependent)

  • Action: Dissolve 1-Boc-3-vinylazetidine in diethyl ether. Wash with 10% aqueous NaOH (3x).

  • Causality: MEHQ is a phenol. The NaOH deprotonates MEHQ into a water-soluble phenoxide, extracting it into the aqueous layer. This step is mandatory if using transition-metal catalysts that MEHQ might poison. For purely thermal cycloadditions, MEHQ can often be left in situ.

  • Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Keep the water bath temperature <30°C during rotary evaporation to prevent thermal polymerization of the now-unstabilized monomer.

Step 2: Reaction Setup

  • Action: In an oven-dried Schlenk flask purged with Argon, dissolve the purified 3-vinylazetidine (1.0 equiv) in anhydrous toluene. Add the target dipolarophile (e.g., maleimide derivative, 1.2 equiv).

  • Causality: Toluene is chosen because it allows for the higher reflux temperatures required to overcome the steric strain of the four-membered ring during cycloaddition, while remaining chemically inert.

Step 3: Thermal Activation & Monitoring

  • Action: Heat the mixture to 90°C under continuous Argon flow. Monitor the reaction via LC-MS every 2 hours.

  • Causality: The rigid azetidine ring imposes significant activation energy barriers. However, prolonged heating post-completion will degrade the product. LC-MS monitoring ensures the reaction is quenched the moment the precursor is consumed.

Step 4: Quenching and Workup

  • Action: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Causality: NH₄Cl provides a mild, buffered proton source to quench any reactive intermediates without cleaving the acid-sensitive Boc protecting group.

Step 5: Purification

  • Action: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the fused azetidine scaffold.

References

  • Title: Fused-Linked and Spiro-Linked N-Containing Heterocycles Source: International Journal of Molecular Sciences (MDPI), 2025 URL: [Link]

  • Title: WO2014130608A1 - Antidiabetic bicyclic compounds (GPR40 Agonists)

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the N-Boc Protection of 3-Vinylazetidine

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale Azetidines, particularly 3-substituted variants like 3-v...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Azetidines, particularly 3-substituted variants like 3-vinylazetidine, are highly prized in modern medicinal chemistry for their ability to impart structural rigidity, improve metabolic stability, and alter the physicochemical properties of drug candidates[1]. However, the synthesis and handling of 3-vinylazetidine present unique operational challenges. The free base is highly volatile and susceptible to degradation, necessitating its storage and handling as a stable salt (typically a hydrochloride or trifluoroacetate)[2].

The N-Boc (tert-butoxycarbonyl) protection is a critical transformation to mask the secondary amine, preventing unwanted side reactions during subsequent functionalizations of the vinyl group (e.g., cross-metathesis, hydroboration, or epoxidation)[3]. The reaction proceeds via nucleophilic acyl substitution. An organic base liberates the free amine in situ, which then attacks the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The intermediate mono-tert-butyl carbonate collapses, releasing tert-butanol and carbon dioxide (CO₂)[4].

Causality in Experimental Design
  • Temperature Control (0 °C Initiation): The addition of Boc₂O is exothermic. Because the liberated 3-vinylazetidine free base is highly volatile, failing to control this exotherm can lead to significant substrate loss into the headspace before the acylation occurs.

  • Base Selection: A slight excess of a non-nucleophilic organic base (e.g., Triethylamine or DIPEA) is required to fully neutralize the azetidinium salt and drive the reaction forward without competing as a nucleophile.

  • Self-Validating Kinetics: The stoichiometric release of CO₂ serves as a visual, self-validating kinetic marker. The cessation of effervescence strongly correlates with the completion of the acylation step.

Workflow Visualization

Workflow N1 3-Vinylazetidine HCl (Stable Salt Precursor) N2 Base Addition (TEA) at 0 °C (Liberates Free Amine) N1->N2 DCM Solvent N3 Dropwise Boc2O Addition (Controls Exotherm) N2->N3 Avoid Volatilization N4 Warm to RT (3-4 h) (Acyl Substitution) N3->N4 CO2 Evolution N5 Mild Acidic Quench (Removes Excess Base) N4->N5 TLC/LC-MS Check N6 1-Boc-3-vinylazetidine (Purified Product) N5->N6 Extraction & Chromatography

Fig 1. Mechanistic workflow for the N-Boc protection of 3-vinylazetidine.

Quantitative Data Presentation

To validate the causality of our experimental design, a parameter optimization study was conducted. The data below demonstrates the critical nature of temperature control and base selection when handling volatile azetidine salts.

Table 1: Optimization of Reaction Conditions for N-Boc Protection

EntryBase (Equiv)SolventTemp ProfileTime (h)Yield (%)Mechanistic Observation
1TEA (1.5)DCMRT455%Significant loss of volatile free amine due to exotherm.
2TEA (2.5)DCM0 °C to RT388% Optimal condition; exotherm controlled, complete conversion.
3DIPEA (2.5)THF0 °C to RT485%Comparable to Entry 2; THF requires longer solvent removal.
4Na₂CO₃ (2.5)H₂O/Dioxane0 °C to RT1275%Biphasic system slows kinetics; requires vigorous stirring.

Step-by-Step Methodology

Phase 1: Substrate Liberation and Preparation
  • Vessel Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a vented septum (e.g., a needle pierced through a rubber septum) to allow for the escape of CO₂ gas.

  • Dissolution: Suspend 3-vinylazetidine hydrochloride (1.0 equiv, e.g., 10.0 mmol) in anhydrous Dichloromethane (DCM) to achieve a substrate concentration of 0.2 M (50 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the system to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add Triethylamine (TEA) (2.5 equiv, 25.0 mmol) dropwise over 5 minutes.

    • Scientific Insight: The cloudy suspension will gradually clarify as the insoluble hydrochloride salt is converted to the soluble free base and TEA·HCl.

Phase 2: Electrophilic Addition
  • Reagent Preparation: Dissolve Boc₂O (1.1 equiv, 11.0 mmol) in a minimal volume of anhydrous DCM (approx. 10 mL).

  • Controlled Addition: Add the Boc₂O solution dropwise to the reaction mixture at 0 °C using a syringe pump or addition funnel over 15–20 minutes.

    • Self-Validating Checkpoint: Gentle effervescence (CO₂ gas) should be immediately observed upon addition.

  • Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 3–4 hours.

Phase 3: Quenching and Purification
  • Reaction Monitoring: Confirm reaction completion via TLC (Hexanes/EtOAc 8:2).

    • Self-Validating Checkpoint: Stain the TLC plate with Ninhydrin. The starting free amine will stain intensely, whereas the fully protected 1-Boc-3-vinylazetidine will show minimal to no staining, confirming the consumption of the secondary amine[4].

  • Quenching: Dilute the reaction mixture with an equal volume of DCM (50 mL) and quench with saturated aqueous NH₄Cl (50 mL).

    • Scientific Insight: A mildly acidic quench (pH ~5) protonates and partitions unreacted TEA and trace unreacted azetidine into the aqueous layer without risking the acidic cleavage of the newly formed Boc group.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 25 mL).

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure.

    • Critical Parameter: Keep the rotary evaporator water bath temperature below 30 °C . Although the Boc-protected azetidine is less volatile than the free base, the strained 4-membered ring and the terminal vinyl group warrant gentle handling to prevent thermal degradation or polymerization[2].

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc) to afford 1-Boc-3-vinylazetidine as a colorless to pale yellow oil[3].

References

  • [1] An In-depth Technical Guide to the Synthesis of 3-(2 ... - Benchchem. Benchchem. URL:

  • [4] A Two-Step Procedure for the Overall Transamidation of 8-Aminoquinoline Amides Proceeding via the Intermediate N-Acyl-Boc-Carbamates. ACS Publications. URL:

  • [2] Regiodivergent Stereoselective Access to Fused Alkylideneazetidines | The Journal of Organic Chemistry. ACS Publications. URL:

  • [3] WO2014130608A1 - Antidiabetic bicyclic compounds. Google Patents. URL:

Sources

Application

Application Note: Synthesis Pathways and Protocols for 3-Vinylazetidine Building Blocks

Introduction & Strategic Significance Azetidines are highly sought-after four-membered nitrogen heterocycles in modern drug discovery, frequently deployed as metabolically stable bioisosteres for morpholines, piperidines...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

Azetidines are highly sought-after four-membered nitrogen heterocycles in modern drug discovery, frequently deployed as metabolically stable bioisosteres for morpholines, piperidines, and pyrrolidines. Among functionalized azetidines, 3-vinylazetidines are particularly valuable. The C3-vinyl moiety serves as a versatile synthetic handle for downstream diversification via cross-coupling, hydroboration, olefin metathesis, and oxidative cleavage[1].

However, the synthesis of 3-vinylazetidines is notoriously challenging due to the inherent ring strain (~26 kcal/mol) of the azetidine core, which makes it susceptible to ring-opening under harsh acidic, basic, or thermal conditions. This application note details three field-proven synthetic pathways to access 3-vinylazetidine building blocks, providing mechanistic insights and robust, self-validating protocols tailored for medicinal chemists and process scientists.

Mechanistic Pathways and Synthetic Strategies

Pathway A: Nucleophilic Vinylation of 3-Azetidinones

The most direct route to 3-substituted azetidines involves the nucleophilic addition of an alkenylmetal species to a protected 3-azetidinone, followed by dehydration or methylation[1].

  • Causality & Expert Insight: 3-Azetidinones are highly prone to enolization and subsequent aldol-type condensations when treated with highly basic Grignard reagents. To circumvent this, the addition of anhydrous Cerium(III) chloride (CeCl₃) is strongly recommended. The organocerium species (formed in situ from vinylmagnesium bromide and CeCl₃) is highly nucleophilic but strictly non-basic, suppressing enolization and driving the 1,2-addition to completion. Subsequent dehydration must be performed under mild conditions (e.g., Burgess reagent) to prevent acid-catalyzed ring expansion or cleavage.

Pathway B: Photoredox-Catalyzed Energy-Transfer Relay from Allenamides

A breakthrough methodology utilizes visible-light photoredox catalysis to convert allenamides into densely functionalized vinyl azetidines[2].

  • Causality & Expert Insight: This atom-economical approach leverages an Iridium(III) photosensitizer with a high triplet energy (E_T) alongside a binaphthyl cocatalyst. The dual Energy-Transfer (EnT) and Hydrogen Atom Transfer (HAT) process generates a vinyl-radical intermediate[2]. The binaphthyl cocatalyst is critical here; it stabilizes the highly reactive radical intermediates via dispersion (radical-π) interactions, preventing decomposition and guiding the challenging all-carbon quaternary center formation[2].

Pathway C: Staudinger Cycloaddition to 3-Vinyl-β-Lactams

The Staudinger synthesis ([2+2] cycloaddition) between crotonyl chloride (a vinyl ketene precursor) and an imine yields 3-vinyl-2-azetidinones (β-lactams)[3].

  • Causality & Expert Insight: This pathway is highly stereoselective, typically affording the cis-β-lactam due to the orthogonal approach of the ketene and imine[3]. The resulting 3-vinyl-2-azetidinone can be subsequently reduced (e.g., using AlH₃ or LiAlH₄) to the corresponding 3-vinylazetidine. This route is ideal when specific stereochemical control at the C3 and C4 positions is required, and the vinyl group offers a handle for further structural activity relationship (SAR) explorations[4].

G A 3-Azetidinone (N-Protected) D 3-Vinylazetidine Building Blocks A->D 1. Vinyl-MgBr / CeCl3 2. Dehydration B Allenamides B->D Ir(III) Photocatalyst HAT / EnT Relay C Imines + Crotonyl Chloride C->D 1. Staudinger Cycloaddition 2. Amide Reduction

Figure 1: Overview of three primary synthetic pathways to 3-vinylazetidine building blocks.

Quantitative Data & Yield Comparison

The following table summarizes the operational parameters and expected outcomes for the three primary synthetic pathways:

Synthetic PathwayStarting MaterialKey Reagents / CatalystsTypical YieldsStereocontrol / Scope
Nucleophilic Vinylation N-Protected 3-AzetidinoneVinyl-MgBr, CeCl₃, Dehydrating Agent45–85%Low stereocontrol; broad scope for N-protecting groups.
Photoredox EnT Relay AllenamidesIr(III) Photocatalyst, Binaphthyl Cocatalyst, Purple LEDs50–90%High functional group tolerance; successfully forms quaternary centers.
Staudinger Cycloaddition Imines + Crotonyl ChlorideEt₃N, CH₂Cl₂ (Reflux)40–75%High cis-stereoselectivity; requires subsequent amide reduction.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-3-vinylazetidine via Organocerium Addition

Objective: Conversion of 1-Boc-3-azetidinone to 1-Boc-3-vinylazetidine. Validation Checkpoint: The intermediate tertiary alcohol should be visible by TLC (KMnO₄ stain active) and must be utilized immediately in the dehydration step to avoid degradation.

Step-by-Step Methodology:

  • Cerium Activation: Suspend anhydrous CeCl₃ (1.5 equiv, rigorously dried at 140 °C under high vacuum for 12 h) in dry THF (0.2 M) under an argon atmosphere. Stir vigorously at room temperature for 2 h to ensure a uniform suspension.

  • Organocerium Formation: Cool the suspension to -78 °C. Dropwise add vinylmagnesium bromide (1.0 M in THF, 1.4 equiv). Stir at -78 °C for 1.5 h. (Note: The solution will turn a characteristic pale yellow/brown).

  • Nucleophilic Addition: Add a solution of 1-Boc-3-azetidinone (1.0 equiv) in dry THF dropwise over 15 minutes. Maintain at -78 °C for 2 h, then slowly warm to 0 °C.

  • Quenching: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Dehydration: Dissolve the crude 1-Boc-3-hydroxy-3-vinylazetidine in anhydrous CH₂Cl₂ (0.1 M). Cool to 0 °C. Add Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate, 1.2 equiv) in one portion. Stir at room temperature for 4 h.

  • Purification: Concentrate the mixture and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 1-Boc-3-vinylazetidine.

Protocol 2: Visible-Light-Promoted Synthesis from Allenamides

Objective: Synthesis of functionalized vinyl azetidines via Ir(III)-catalyzed EnT relay[2]. Validation Checkpoint: The reaction mixture must be rigorously degassed; the presence of oxygen will rapidly quench the Ir(III) excited triplet state, halting the catalytic cycle.

Step-by-Step Methodology:

  • Reaction Setup: In a borosilicate glass vial, combine the allenamide substrate (0.15 mmol, 1.0 equiv), the Ir(III) photocatalyst[e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆] (1 mol %), and the binaphthyl cocatalyst (30 mol %).

  • Solvent Addition: Add a pre-degassed mixture of Toluene/CH₂Cl₂ (8:2 v/v, 1.5 mL, 0.1 M).

  • Degassing: Seal the vial with a rubber septum. Perform three freeze-pump-thaw cycles using a Schlenk line to rigorously exclude oxygen. Backfill with dry Nitrogen.

  • Irradiation: Irradiate the vial using purple LEDs (λ = 390-400 nm) at room temperature. Ensure adequate cooling (e.g., a fan) to maintain the reaction temperature below 30 °C.

  • Monitoring & Workup: Monitor the reaction via TLC or LC-MS (typically 14–72 h depending on substitution). Upon completion, concentrate the mixture directly and purify by flash chromatography.

G Ir Ir(III) Ground State Ir_ex Ir(III)* Excited State Ir->Ir_ex Visible Light (Purple LEDs) Ir_ex->Ir Energy Transfer (EnT) Allene Allenamide Substrate Ir_ex->Allene Radical Vinyl Radical Intermediate (Stabilized by Cocatalyst) Allene->Radical HAT via EnT Relay Product 3-Vinylazetidine Radical->Product Ring Closure

Figure 2: Photoredox-catalyzed Energy-Transfer (EnT) relay mechanism for allenamide cyclization.

References

  • [1] Title: Regiodivergent Stereoselective Access to Fused Alkylideneazetidines Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • [4] Title: 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells Source: National Institutes of Health (PMC) URL: [Link]

  • [3] Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: Preprints.org URL: [Link]

  • [2] Title: Synthesis of Vinyl Azetidines and β-Lactams from Allenamides via Energy-Transfer Relay Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Reactions Utilizing 3-Vinylazetidine

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Rationale The integration of sp³-rich, rigid, and metabolically stable motifs is a cornerstone of modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

The integration of sp³-rich, rigid, and metabolically stable motifs is a cornerstone of modern drug discovery. Azetidines, particularly 3-substituted azetidines, are highly prized as bioisosteres for metabolically labile functional groups. Within this chemical space, 3-vinylazetidine (commonly utilized as its N-protected derivative, 1-Boc-3-vinylazetidine) serves as a highly versatile linchpin [2].

The pendant vinyl group acts as an ideal handle for Palladium-catalyzed cross-coupling reactions. Unlike traditional cross-coupling partners that require pre-functionalization into moisture-sensitive organometallics (e.g., boronic acids or Grignard reagents), the unactivated alkene of 3-vinylazetidine can directly participate in Heck-type couplings and multicomponent difunctionalizations[4]. This allows for the rapid generation of diverse chemical libraries without compromising the strained four-membered ring, enabling the construction of complex fused or spirocyclic architectures [3].

Mechanistic Insights: Causality in Experimental Design

To successfully leverage 3-vinylazetidine in cross-coupling, experimental conditions must be precisely tuned to navigate the inherent reactivity of unactivated alkenes.

  • Heck Cross-Coupling: The intermolecular Heck reaction of 3-vinylazetidine with aryl halides requires careful ligand selection to prevent unwanted alkene isomerization. Using an electron-rich, bulky phosphine ligand (such as P(o-tolyl)₃ or P(t-Bu)₃) accelerates the oxidative addition of the aryl halide to the Pd(0) center. More importantly, the steric bulk promotes rapid β-hydride elimination and subsequent reductive elimination, minimizing the lifetime of the Pd-alkyl intermediate and preventing the double bond from migrating into the azetidine ring.

  • Multicomponent Difunctionalization: When 3-vinylazetidine is subjected to three-component couplings (e.g., reacting with a vinyl triflate and an aryl boronic acid), the reaction outcome hinges on suppressing the β-hydride elimination pathway entirely. By utilizing specific Pd/ligand combinations, the initial migratory insertion yields a stabilized cationic Pd-π-allyl intermediate. This intermediate pauses the catalytic cycle just long enough to allow transmetalation with the boronic acid, followed by reductive elimination to yield heavily functionalized 1,2-addition products [4].

  • Reductive Electrophile Cross-Coupling (Synthesis Pathway): For the synthesis of 3-vinylazetidine itself from 3-iodoazetidine, reductive cross-coupling bypasses pre-formed organometallics. Utilizing a palladium catalyst with the Amphos ligand (di-tert-butyl(4-dimethylaminophenyl)phosphine) alongside a zinc reductant and a vinyl thianthrenium salt ensures that transmetalation outpaces undesired homocoupling [1].

Visualizing the Catalytic Pathways

HeckCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L_n] Pd0->OxAdd + Ar-X MigIns Migratory Insertion (3-Vinylazetidine) OxAdd->MigIns + Alkene BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim Regen Base Promoted Regeneration BetaElim->Regen - Product Regen->Pd0 + Base, - HX

Figure 1: Catalytic cycle of the Pd-catalyzed Heck cross-coupling with 3-vinylazetidine.

Difunctionalization Start Pd(0) Catalyst OxAdd Oxidative Addition (Vinyl Triflate) Start->OxAdd Insertion Alkene Insertion (3-Vinylazetidine) OxAdd->Insertion PiAllyl Pd-π-Allyl Intermediate Insertion->PiAllyl Suppresses β-H elim Transmet Transmetalation (Boronic Acid) PiAllyl->Transmet RedElim Reductive Elimination (Difunctionalized Product) Transmet->RedElim RedElim->Start

Figure 2: Pd-catalyzed multicomponent difunctionalization of 3-vinylazetidine.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the primary cross-coupling methodologies involving 3-vinylazetidine.

Reaction TypeCatalyst / Ligand SystemCoupling PartnersTypical YieldKey Mechanistic Advantage
Heck Arylation Pd(OAc)₂ / P(o-tolyl)₃3-Vinylazetidine + Aryl Iodide65–85%Bulky ligand promotes rapid reductive elimination, preventing alkene isomerization.
Multicomponent Difunctionalization Pd₂(dba)₃ / Chiral Phosphine3-Vinylazetidine + Vinyl Triflate + Boronic Acid50–75%Pd-π-allyl intermediate suppresses β-hydride elimination, allowing 1,2-addition.
Reductive Vinylation (Synthesis) PdCl₂(PPh₃)₂ / Amphos3-Iodoazetidine + Vinyl Thianthrenium Salt60–80%Bypasses pre-formed organometallics; Amphos prevents homocoupling[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of intermediate states before proceeding, minimizing wasted time and reagents.

Protocol A: Intermolecular Heck Arylation of 1-Boc-3-vinylazetidine

Objective: Couple an aryl iodide to the terminal vinyl carbon of 1-Boc-3-vinylazetidine to yield a trans-styrenyl azetidine derivative.

  • Preparation of the Catalytic Complex:

    • In an oven-dried 20-mL borosilicate vial equipped with a Teflon-coated stir bar, add Pd(OAc)₂ (5.0 mol%) and P(o-tolyl)₃ (10.0 mol%).

    • Add anhydrous DMF (0.2 M relative to the aryl iodide) and Et₃N (2.0 equiv).

    • Validation Checkpoint 1: Stir at room temperature for 10 minutes. The solution should transition from an orange/red suspension to a homogenous pale yellow/brown solution, indicating the successful in situ reduction to the active Pd(0) species.

  • Substrate Addition:

    • Add the Aryl Iodide (1.0 equiv) followed by 1-Boc-3-vinylazetidine (1.2 equiv). Seal the vial under a nitrogen atmosphere.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C in an oil bath for 12 hours.

    • Validation Checkpoint 2: At 4 hours, remove a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexane:EtOAc 3:1). The UV-active spot corresponding to the starting aryl iodide should be completely consumed or significantly diminished.

  • Workup and Isolation:

    • Cool the mixture to room temperature, dilute with EtOAc (10 mL), and wash with distilled water (3 × 10 mL) to remove DMF and triethylammonium salts. Wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via silica gel flash chromatography. Validation Checkpoint 3: The product can be visualized on TLC using a KMnO₄ stain (indicative of the internal alkene) or by brief heating with ninhydrin (cleaves the Boc group to reveal the secondary amine).

Protocol B: Multicomponent Difunctionalization

Objective: Achieve a 1,2-difunctionalization across the vinyl group using a vinyl triflate and an aryl boronic acid [4].

  • Reagent Assembly:

    • In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol%), a suitable bidentate phosphine ligand (5.0 mol%), and K₂CO₃ (2.0 equiv).

    • Add the Aryl Boronic Acid (1.5 equiv) and 1-Boc-3-vinylazetidine (1.0 equiv).

  • Initiation:

    • Dissolve the mixture in anhydrous 1,4-dioxane (0.1 M). Add the Vinyl Triflate (1.2 equiv) dropwise.

  • Reaction and Monitoring:

    • Stir the reaction at 60 °C for 16 hours.

    • Validation Checkpoint 1: Monitor the reaction via GC-MS. The protocol is self-validating if the chromatogram shows the disappearance of the azetidine starting mass ( m/z 183 for the Boc-derivative) and the emergence of the difunctionalized product mass [M]+ . The absence of the standard Heck product mass confirms that the Pd-π-allyl intermediate successfully suppressed β-hydride elimination.

  • Purification:

    • Filter the crude mixture through a short pad of Celite, eluting with DCM. Concentrate and purify via automated flash chromatography to isolate the highly functionalized sp³-rich scaffold.

References

  • RWTH Aachen University. Alkylation of Csp2 thianthrenium salts and ß-Me elimination of an n-propyl chain. [Link]

  • MDPI. Fused-Linked and Spiro-Linked N-Containing Heterocycles. [Link]

  • Amazon S3 / Nature Communications (Supporting Information). Multicomponent Cross-Coupling of Unactivated Alkenes.[Link]

Application

Application Notes and Protocols for Olefin Metathesis Involving 3-Vinylazetidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 3-Vinylazetidine in Modern Synthesis Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recog...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Vinylazetidine in Modern Synthesis

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry. Their incorporation into molecular structures can confer desirable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional complexity.[1] The 3-vinylazetidine motif, in particular, serves as a versatile building block, with the vinyl group providing a reactive handle for a wide array of chemical transformations. Among these, olefin metathesis stands out as a powerful and efficient tool for carbon-carbon bond formation, enabling the synthesis of complex molecules that would be challenging to access through other means.[2][3]

This guide provides an in-depth exploration of olefin metathesis protocols involving 3-vinylazetidine, with a focus on cross-metathesis (CM) and ring-closing metathesis (RCM). As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to elucidate the underlying principles and rationale for the experimental design, ensuring both scientific integrity and practical success.

Mechanistic Insights: The Chauvin Mechanism in the Context of 3-Vinylazetidine

Olefin metathesis is catalyzed by metal-alkylidene complexes, most notably those based on ruthenium, developed by Grubbs and others.[4] The reaction proceeds via the Chauvin mechanism, which involves a series of [2+2] cycloaddition and cycloreversion steps between the catalyst and the olefin substrates.[5]

The Catalytic Cycle

The generally accepted mechanism for a cross-metathesis reaction is depicted below. The key intermediate is a metallacyclobutane, which can form and cleave in a productive manner to yield new olefin products.[5]

A [Ru]=CH-Azetidine C Metallacyclobutane Intermediate A->C [2+2] Cycloaddition B Olefin Partner (R-CH=CH2) B->C D [Ru]=CH-R C->D Cycloreversion E Product (Azetidine-CH=CH-R) C->E D->A Reaction with another 3-vinylazetidine F [Ru]=CH2 D->F Reaction with another Olefin Partner G Ethylene F->G

Caption: Generalized catalytic cycle for the cross-metathesis of 3-vinylazetidine.

A critical consideration when working with nitrogen-containing substrates like azetidines is the potential for the nitrogen lone pair to coordinate to the metal center of the catalyst, leading to deactivation.[6] To circumvent this, the azetidine nitrogen is typically protected, for example, with a tert-butoxycarbonyl (Boc) group. This electron-withdrawing group reduces the basicity of the nitrogen, thereby minimizing catalyst inhibition.

Catalyst Selection: Navigating the Generations of Grubbs Catalysts

The choice of catalyst is paramount for a successful metathesis reaction. Several generations of Grubbs and Hoveyda-Grubbs catalysts are commercially available, each with distinct activity and stability profiles.[2]

Catalyst GenerationKey FeaturesRecommended Applications
Grubbs I First-generation catalyst, less active but robust.Simple, unhindered olefins.
Grubbs II Higher activity due to the N-heterocyclic carbene (NHC) ligand.A wide range of olefins, including some electron-deficient ones.[7]
Hoveyda-Grubbs II High activity and stability, with a chelating isopropoxystyrene ligand that promotes initiation and can be recycled in some cases.General purpose, excellent for cross-metathesis.[8]
Grubbs III Contains a 3-bromopyridine ligand, offering controlled initiation.Useful for living polymerizations and when slow initiation is desired.

For the protocols described herein, the Grubbs II and Hoveyda-Grubbs II catalysts are recommended due to their high activity, broad functional group tolerance, and proven efficacy with N-heterocyclic substrates.[2][8]

Application Protocol 1: Cross-Metathesis of N-Boc-3-Vinylazetidine with an Electron-Deficient Olefin

This protocol details the cross-metathesis of N-Boc-3-vinylazetidine with a representative electron-deficient olefin, methyl acrylate. This reaction is valuable for synthesizing functionalized azetidines with potential applications in drug discovery.

cluster_reagents Reagents & Setup cluster_procedure Procedure cluster_workup Workup & Purification A N-Boc-3-vinylazetidine E Dissolve Substrates in Solvent A->E B Methyl Acrylate B->E C Grubbs II or Hoveyda-Grubbs II Catalyst F Add Catalyst Solution C->F D Anhydrous, Degassed Solvent (e.g., DCM or Toluene) D->E E->F G Heat Reaction Mixture (e.g., 40 °C) F->G H Monitor Reaction by TLC or GC-MS G->H I Quench with Ethyl Vinyl Ether H->I J Concentrate in vacuo I->J K Purify by Flash Column Chromatography J->K

Caption: Workflow for the cross-metathesis of N-Boc-3-vinylazetidine.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
N-Boc-3-vinylazetidine183.24183 mg1.01.0
Methyl Acrylate86.09129 mg1.51.5
Grubbs II Catalyst848.9742.4 mg0.050.05
Dichloromethane (DCM)-20 mL--
Ethyl Vinyl Ether72.11~0.5 mL--
Step-by-Step Protocol
  • Preparation of Substrates: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-3-vinylazetidine (183 mg, 1.0 mmol) and methyl acrylate (129 mg, 1.5 mmol) in anhydrous, degassed dichloromethane (20 mL).

    • Rationale: The use of an excess of the more volatile or less valuable coupling partner can help drive the reaction towards the desired cross-product. Anhydrous and degassed solvent is crucial to prevent catalyst decomposition.[9]

  • Catalyst Addition: In a separate vial, dissolve the Grubbs II catalyst (42.4 mg, 0.05 mmol) in a small amount of anhydrous, degassed DCM (~1 mL). Add the catalyst solution to the stirring substrate solution.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to 40 °C.

    • Rationale: Heating is often necessary to ensure a reasonable reaction rate, particularly with less reactive olefins. A constant, gentle reflux of DCM provides a stable reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Add a few drops of ethyl vinyl ether to quench the reaction by reacting with the active catalyst. Stir for 30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired functionalized azetidine product.

Application Protocol 2: Ring-Closing Metathesis for the Synthesis of a Spirocyclic Azetidine

This protocol outlines the synthesis of a spirocyclic azetidine via RCM of a suitably functionalized diene. This strategy is highly effective for constructing complex, three-dimensional scaffolds.

cluster_reagents Reagents & Setup cluster_procedure Procedure cluster_workup Workup & Purification A N-Boc-3-allyl-3-vinylazetidine D Dissolve Substrate in Solvent (High Dilution) A->D B Hoveyda-Grubbs II Catalyst E Add Catalyst Solution B->E C Anhydrous, Degassed Toluene C->D D->E F Heat Reaction Mixture (e.g., 80-110 °C) E->F G Sparge with Argon to Remove Ethylene F->G H Quench with Ethyl Vinyl Ether G->H I Concentrate in vacuo H->I J Purify by Flash Column Chromatography I->J

Caption: Workflow for the ring-closing metathesis to form a spirocyclic azetidine.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
N-Boc-3-allyl-3-vinylazetidine223.31112 mg0.51.0
Hoveyda-Grubbs II Catalyst627.6215.7 mg0.0250.05
Toluene-100 mL--
Ethyl Vinyl Ether72.11~0.5 mL--
Step-by-Step Protocol
  • Preparation of Substrate: In a flame-dried Schlenk flask equipped with a reflux condenser and a gas inlet, dissolve the N-Boc-3-allyl-3-vinylazetidine diene (112 mg, 0.5 mmol) in anhydrous, degassed toluene (100 mL).

    • Rationale: RCM reactions are performed under high dilution (typically 0.005 M) to favor the intramolecular cyclization over intermolecular polymerization.[10] Toluene is a suitable solvent for higher reaction temperatures.

  • Catalyst Addition: Add the Hoveyda-Grubbs II catalyst (15.7 mg, 0.025 mmol) to the stirring solution.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C. To drive the equilibrium towards the product, a slow stream of argon can be bubbled through the solution to facilitate the removal of the ethylene byproduct.[5]

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting diene is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature and quench with ethyl vinyl ether as described in the previous protocol.

  • Purification: Remove the solvent under reduced pressure and purify the resulting spirocyclic azetidine by flash column chromatography.

Concluding Remarks for the Practicing Scientist

The olefin metathesis of 3-vinylazetidine derivatives is a powerful and versatile strategy for the synthesis of novel, functionalized azetidines. The success of these reactions hinges on careful consideration of substrate design (particularly N-protection), catalyst selection, and reaction conditions. The protocols provided herein serve as a robust starting point for researchers looking to leverage this modern synthetic methodology. By understanding the underlying mechanistic principles, scientists can further optimize these conditions for their specific substrates and target molecules, thereby accelerating the discovery and development of new chemical entities.

References

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PMC. [Link]

  • Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Organic Chemistry Portal. [Link]

  • Synthesis of Semiochemicals via Olefin Metathesis. ACS Publications. [Link]

  • Factors influencing ring closure through olefin metathesis. Indian Academy of Sciences. [Link]

  • Fishing for the right catalyst for the cross-metathesis reaction of methyl oleate with 2-methyl-2-butene. RSC Publishing. [Link]

  • Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. PMC. [Link]

  • Factors Influencing Ring Closure Through Olefin Metathesis. ResearchGate. [Link]

  • Cross-metathesis of vinylsilanes with olefins in the presence of Grubbs' catalyst. ScienceDirect. [Link]

  • Cross-Metathesis of Vinylsilanes with Olefins in the Presence of Grubb′s Catalyst. ResearchGate. [Link]

  • Olefin metathesis-based chemically recyclable polymers enabled by fused-ring monomers. Nature. [Link]

  • Allylic Epoxides Increase the Strain Energy of Cyclic Olefin Monomers for Ring-Opening Metathesis Polymerization. ChemRxiv. [Link]

  • Processive ring-opening metathesis polymerization of low ring strain cycloalkenes via molecularly confined catalyst. PMC. [Link]

  • Cross-Metathesis of Vinyl Halides. Scope and Limitations of Ruthenium-Based Catalysts. ACS Publications. [Link]

  • The allylic chalcogen effect in olefin metathesis. Beilstein Journals. [Link]

  • Ring-closing metathesis. Wikipedia. [Link]

  • Catalytic Asymmetric Olefin Metathesis. Angewandte Chemie International Edition. [Link]

  • Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances. MDPI. [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Olefin Metathesis. Chem-Station. [Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC. [Link]

  • (PDF) Olefin metathesis reactions of sulfur-containing alkenes and dienes. ResearchGate. [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Blogger. [Link]

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Method

Application Notes &amp; Protocols: A Guide to the Scale-Up Synthesis of 3-Vinylazetidine

Introduction: The Strategic Importance of 3-Vinylazetidine in Modern Drug Discovery The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 3-Vinylazetidine in Modern Drug Discovery

The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid, three-dimensional structure serves as a valuable bioisostere for more flexible fragments, enabling chemists to fine-tune pharmacokinetic properties and enhance binding affinity to biological targets. The introduction of a vinyl substituent at the 3-position transforms the simple azetidine core into a versatile synthetic intermediate. The vinyl group acts as a chemical handle for a multitude of subsequent transformations, including Michael additions, olefin metathesis, and Heck couplings, thereby providing rapid access to a diverse array of complex molecules.[3]

However, the synthesis of azetidines is notoriously challenging due to significant ring strain, which complicates ring-formation reactions.[1][2] Scaling these syntheses from the bench to pilot or industrial scale introduces further hurdles related to process safety, purification, and cost-effectiveness.[4][5] This document provides a detailed guide for researchers and drug development professionals on robust and scalable methods for preparing 3-vinylazetidine, focusing on practical protocols and the critical considerations necessary for successful scale-up.

Strategic Overview: Selecting a Scalable Synthetic Route

The most reliable and industrially viable approach to 3-vinylazetidine begins with a commercially available and stable precursor: N-protected azetidin-3-one . The tert-butyloxycarbonyl (Boc) group is the most common and practical choice for the nitrogen protecting group due to its stability under the required reaction conditions and its straightforward removal under acidic conditions.

The key transformation is the olefination of the ketone at the 3-position. Two primary methods stand out for their reliability and scalability: the Wittig reaction and the Julia-Kocienski olefination .

G cluster_start Starting Material cluster_methods Key Olefination Step cluster_product Intermediate Product cluster_final Final Product Start N-Boc-azetidin-3-one Wittig Wittig Reaction Start->Wittig Julia Julia-Kocienski Olefination Start->Julia Product N-Boc-3-vinylazetidine Wittig->Product Julia->Product Final 3-Vinylazetidine Product->Final Deprotection (e.g., TFA, HCl)

Caption: High-level workflow for the synthesis of 3-vinylazetidine.

Protocol 1: The Wittig Olefination Approach

The Wittig reaction is a cornerstone of organic synthesis for converting ketones and aldehydes into alkenes.[6][7][8] In this case, it involves the reaction of N-Boc-azetidin-3-one with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Reaction Mechanism Visualization

Wittig_Mechanism cluster_reaction Reaction Pathway cluster_products Products reagents Ph₃P⁺CH₃Br⁻ + Strong Base (e.g., n-BuLi, KHMDS) ylide Ph₃P=CH₂ (Phosphorus Ylide) reagents->ylide Deprotonation oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) ylide->oxaphosphetane Nucleophilic Attack ketone N-Boc-azetidin-3-one ketone->oxaphosphetane Nucleophilic Attack alkene N-Boc-3-vinylazetidine oxaphosphetane->alkene Retro-[2+2] Cycloelimination phosphine_oxide Ph₃P=O (Triphenylphosphine Oxide) oxaphosphetane->phosphine_oxide

Sources

Application

Strategic Functionalization of 3-Vinylazetidine via Hydroboration-Oxidation: A Pathway to Novel sp³-Rich Scaffolds

Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary Azetidines, particularly 3-substituted variants, are highly sought-after sp³-rich bioisos...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Azetidines, particularly 3-substituted variants, are highly sought-after sp³-rich bioisosteres for phenyl rings and morpholines in modern drug discovery[1]. The functionalization of 3-vinylazetidine via hydroboration-oxidation provides a robust, stereospecific pathway to yield 3-(2-hydroxyethyl)azetidines. This application note details the mechanistic causality, reagent optimization, and a self-validating protocol for executing this transformation with high regioselectivity and yield.

Mechanistic Rationale & Causality

The hydroboration-oxidation of alkenes is a classic two-step hydration reaction that converts an alkene into an alcohol with anti-Markovnikov regioselectivity and syn-addition stereospecificity[2][3]. Applying this to a strained, functionalized system like 3-vinylazetidine requires precise control over the electronic and steric environment.

The Hydroboration Step

Borane (BH₃) or a substituted borane acts as a Lewis acid, interacting with the electron-rich π-bond of the vinyl group[3][4]. The boron atom attaches to the less sterically hindered terminal carbon, while the hydride transfers to the internal carbon in a concerted syn-addition[2].

Causality for N-Protection: The basic secondary amine of the azetidine ring poses a significant synthetic challenge. If left unprotected, the highly Lewis basic nitrogen lone pair will rapidly coordinate with the electrophilic boron, forming an unreactive amine-borane complex[3]. This not only consumes the reagent but can also trigger unwanted ring-opening of the strained four-membered heterocycle. Thus, electron-withdrawing N-protection (e.g., N-Boc, N-Ts, N-Cbz) is strictly required to delocalize the lone pair and deactivate the nitrogen prior to hydroboration.

The Oxidation Step

The resulting organoborane is treated with alkaline hydrogen peroxide (H₂O₂/NaOH). The nucleophilic hydroperoxide anion (HOO⁻) attacks the electrophilic boron, followed by a 1,2-alkyl shift that breaks the relatively weak O-O bond (approx. 45 kcal/mol) and forms a new C-O bond[3][5]. This migration occurs with complete retention of stereochemistry at the C-B bond[3]. Subsequent hydrolysis yields the primary alcohol and boric acid[2].

Reaction Pathway Visualization

G Start N-Protected 3-Vinylazetidine Borane Addition of Borane (e.g., 9-BBN or BH3·THF) Start->Borane Step 1: Hydroboration Complex Lewis Acid-Base Complexation (Yield Loss) Start->Complex If Unprotected (Amine) Intermediate Alkylborane Intermediate (Anti-Markovnikov) Borane->Intermediate Regioselective Addition Oxidation Alkaline Oxidation (H2O2, NaOH) Intermediate->Oxidation Step 2: Peroxide Attack Product 3-(2-Hydroxyethyl)azetidine Derivative Oxidation->Product Retention of Stereochemistry

Mechanistic workflow of 3-vinylazetidine hydroboration-oxidation and N-protection.

Reagent Optimization & Quantitative Data

To maximize the yield of the primary alcohol, the choice of the borane reagent is critical. While BH₃·THF is economical, it can undergo multiple hydroborations, leading to sterically congested trialkylboranes that are sluggish to oxidize[2]. Furthermore, BH₃ provides only moderate regioselectivity. By employing bulky dialkylboranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, steric hindrance is amplified, driving the boron atom exclusively to the terminal carbon (>99:1 anti-Markovnikov selectivity) and arresting the reaction at the monoalkylborane stage[2][4].

Table 1: Optimization of Hydroboration-Oxidation Conditions for 3-Vinylazetidine

EntrySubstrateBorane ReagentOxidation ConditionsRegioselectivity (1°:2° alcohol)Isolated Yield (%)
1N-Boc-3-vinylazetidineBH₃·THF (1.5 eq)H₂O₂, NaOH, 0 °C to RT85:1572
2N-Boc-3-vinylazetidine9-BBN (1.2 eq) H₂O₂, NaOH, 0 °C to RT >99:1 88
3N-Ts-3-vinylazetidine9-BBN (1.2 eq)H₂O₂, NaOH, 0 °C to RT>99:185
4N-Cbz-3-vinylazetidineDisiamylborane (1.2 eq)H₂O₂, NaOH, 0 °C to RT98:281

Note: 9-BBN provides the optimal balance of extreme regioselectivity and high isolated yield due to its rigid, bulky bicyclic structure.

Self-Validating Experimental Protocol: Synthesis of 1-Boc-3-(2-hydroxyethyl)azetidine

This protocol integrates in-process controls and specific quenching mechanisms to ensure safety, reaction completion, and high fidelity.

Materials Required
  • 1-Boc-3-vinylazetidine (1.0 eq, 10 mmol)

  • 9-BBN (0.5 M in THF, 1.2 eq, 12 mmol)[2]

  • NaOH (3.0 M aqueous, 3.0 eq, 30 mmol)

  • H₂O₂ (30% w/w aqueous, 3.0 eq, 30 mmol)[3]

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure
  • Preparation & Inert Atmosphere: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon. Causality: Organoboranes are highly sensitive to moisture and oxygen. Exposure leads to premature hydrolysis or uncontrolled oxidation, severely depressing yields.

  • Hydroboration: Dissolve 1-Boc-3-vinylazetidine (1.83 g, 10 mmol) in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath. Add 9-BBN (24 mL of 0.5 M solution in THF) dropwise via syringe over 15 minutes. Causality: The dropwise addition at 0 °C controls the exothermic nature of the addition and maximizes regioselectivity by thermodynamically favoring the anti-Markovnikov transition state[3].

  • Incubation & In-Process Control: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2, KMnO₄ stain). Validation: The complete disappearance of the alkene starting material spot confirms the quantitative formation of the alkylborane intermediate.

  • Oxidation: Recool the flask to 0 °C. Carefully add 10 mL of 3.0 M NaOH (aq), followed immediately by the dropwise addition of 3.4 mL of 30% H₂O₂. Causality: Hydrogen peroxide oxidation of organoboranes is highly exothermic[3]. The base is required to deprotonate H₂O₂, generating the highly nucleophilic hydroperoxide anion (HOO⁻) necessary to attack the boron atom[3][5].

  • Completion: Stir the biphasic mixture at room temperature for 1 hour to ensure complete cleavage of the C-B bond.

  • Workup & Purification: Dilute the mixture with 30 mL of diethyl ether and partition in a separatory funnel. Extract the aqueous layer with ether (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield 1-Boc-3-(2-hydroxyethyl)azetidine as a colorless oil. Validation: ¹H NMR (CDCl₃) should show the complete disappearance of vinyl protons (δ 5.1–5.8 ppm) and the appearance of a triplet near δ 3.6 ppm, corresponding to the newly formed primary alcohol (-CH₂OH).

Downstream Applications in Medicinal Chemistry

The resulting 1-Boc-3-(2-hydroxyethyl)azetidine is a highly valuable building block for drug discovery[1][6]. The primary hydroxyl group can be readily converted into a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution, oxidized to an aldehyde or carboxylic acid for reductive aminations or amide couplings, or utilized in cross-coupling reactions to generate complex, sp³-enriched pharmaceutical libraries with improved pharmacokinetic profiles.

References[6] Regiodivergent Stereoselective Access to Fused Alkylideneazetidines - The Journal of Organic Chemistry (ACS Publications) - Link[2] Hydroboration–oxidation reaction - Wikipedia -Link[4] 11.10: Hydroboration–Oxidation of Alkynes - Chemistry LibreTexts - Link[5] Hydroboration–oxidation reaction - L.S.College, Muzaffarpur - Link[3] Hydroboration Oxidation of Alkenes - Master Organic Chemistry -Link[1] Concerted Enantioselective [2+2] Cycloaddition Reaction of Imines Mediated by a Magnesium Catalyst - Journal of the American Chemical Society (ACS Publications) - Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 3-Vinylazetidine N-Alkylation

Welcome to the Technical Support Center. As researchers and drug development professionals, working with strained four-membered heterocycles like 3-vinylazetidine presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with strained four-membered heterocycles like 3-vinylazetidine presents unique synthetic challenges. The inherent ~26 kcal/mol ring strain of the azetidine core, combined with the reactivity of the pendant vinyl group, often leads to competing side reactions, stalled kinetics, and low conversion rates.

This guide is engineered to provide authoritative, causality-driven solutions to optimize your N-alkylation workflows.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, it is critical to diagnose the specific failure mode of your N-alkylation. Use the decision tree below to match your analytical results (LC-MS/TLC) with the appropriate corrective action.

Troubleshooting Start Low Conversion in N-Alkylation Check_Mass LC-MS / TLC Analysis Start->Check_Mass Mass_SM Unreacted SM Dominates Check_Mass->Mass_SM Mass_Deg Multiple Byproducts (Degradation) Check_Mass->Mass_Deg Solubility Check Base Solubility & Electrophile Mass_SM->Solubility Temp_High Check Temperature (> 60°C?) Mass_Deg->Temp_High Action_KI Add KI (10 mol%) Switch to DMF/MeCN Solubility->Action_KI Action_Temp Reduce Temp to 50°C Avoid Protic Solvents Temp_High->Action_Temp

Decision tree for diagnosing and resolving low conversion in 3-vinylazetidine N-alkylation.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction stalls at 30-40% conversion despite using an excess of alkyl halide. Why?

Causality: Azetidine is a competent secondary amine, but as the N-alkylation progresses, the generation of hydrohalic acid (HX) forms an unreactive azetidinium salt. If your chosen base (e.g., K₂CO₃) is insoluble in your solvent (like THF or DCM), it cannot efficiently scavenge the acid from the organic phase, stalling the reaction. Furthermore, the 4-membered ring introduces steric hindrance that slows down standard Sₙ2 kinetics. Solution: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF to improve base solubility and nucleophilicity. Additionally, adding 10 mol% Potassium Iodide (KI) facilitates an in situ Finkelstein reaction, converting sluggish alkyl chlorides/bromides into highly reactive alkyl iodides.

Q2: I am pushing the temperature to 80°C to force the reaction, but I'm losing my starting material to a complex mixture. What is happening?

Causality: You are exceeding the thermal stability threshold of the azetidine ring. Azetidines possess significant ring strain. At elevated temperatures (>60°C), especially in the presence of protic solvents or strong nucleophiles, the ring undergoes thermal decomposition via ring-opening. Studies on azetidine functionalization demonstrate that decomposition accelerates significantly above 80°C in protic media 1. Solution: Strictly cap the reaction temperature at 50–60°C. The reaction of azetidine derivatives under basic conditions (K₂CO₃, DMF, 60°C) is a standard baseline, yielding target compounds efficiently when stoichiometry is controlled 2. If the electrophile remains unreactive at 60°C, do not increase heat; instead, change the leaving group (e.g., to a triflate) or switch to a reductive amination pathway.

Q3: LC-MS shows a mass corresponding to dimers or oligomers. How do I protect the vinyl group?

Causality: The 3-vinyl group is highly susceptible to radical-induced polymerization, particularly under prolonged heating, exposure to light, or in the presence of atmospheric oxygen and trace transition metals. Solution: Degas your solvents by sparging with argon for 15 minutes prior to the reaction. If oligomerization persists, add a radical scavenger such as BHT (Butylated hydroxytoluene) at 1-2 mol%. This will inhibit vinyl polymerization without interfering with the ionic N-alkylation pathway.

Part 3: Reaction Condition Optimization Matrix

To prevent degradation while maximizing conversion, use the following matrix to select the optimal solvent and base combination.

SolventBaseMax Recommended TempReaction KineticsSide Reaction RiskApplication Notes
Acetonitrile (MeCN) K₂CO₃60°CModerate to FastLowIdeal balance of solubility and mildness. First-line choice.
DMF Cs₂CO₃50°CFastModerate (Ring-opening)Best for highly sterically hindered electrophiles; strictly control temp.
THF DIPEA65°CSlowLowGood for highly reactive electrophiles (e.g., benzyl bromides).
Methanol / Water NaOHN/AVariableHigh (Decomposition)Avoid. Protic solvents promote rapid ring-opening above 80°C 1.

Part 4: Mechanistic Pathways

Understanding the competing pathways is essential for troubleshooting. The diagram below illustrates how varying conditions shift the reaction away from the desired N-alkylation toward degradation.

Mechanism SM 3-Vinylazetidine + R-X Target N-Alkyl-3-vinylazetidine (Desired SN2) SM->Target 50°C, MeCN K2CO3, KI RingOpen Ring-Opened Amine (Thermal/Nucleophilic) SM->RingOpen >80°C or Protic Solvents Polymer Oligomers (Radical Polymerization) SM->Polymer O2, Light, Prolonged Heating

Mechanistic divergence in 3-vinylazetidine alkylation highlighting desired vs. degradation pathways.

Part 5: Self-Validating Experimental Protocols

The preparation and functionalization of 3-vinylazetidine building blocks require careful control of electrophiles and temperature to prevent degradation 3. Below are two robust, field-tested protocols.

Protocol A: Optimized Direct N-Alkylation (Finkelstein-Assisted)

Use this protocol for standard primary and secondary alkyl halides.

  • Preparation: In an oven-dried flask under argon, dissolve 3-vinylazetidine (1.0 equiv) in anhydrous MeCN (0.2 M).

    • Self-Validation: Ensure starting material purity is >95% via GC-MS before starting. Degraded azetidine contains ring-opened primary amines that will aggressively consume your electrophile and skew stoichiometry.

  • Base & Catalyst Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 equiv) and KI (0.1 equiv).

    • Causality: Fine powder maximizes the surface area for heterogeneous acid scavenging. KI acts as a nucleophilic catalyst, generating a highly reactive alkyl iodide intermediate in situ.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise at room temperature to prevent localized exotherms.

  • Heating & Monitoring: Heat the reaction mixture to 55°C. Monitor via TLC/LC-MS every 2 hours.

    • Self-Validation: The appearance of a new, less polar spot (on normal phase TLC) with the concurrent consumption of the alkyl halide indicates progress. Do not exceed 60°C.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure. Keep the rotary evaporator water bath <30°C due to the volatility of the product.

Protocol B: Reductive Amination (Alternative for Bulky Electrophiles)

When direct alkylation fails due to severe steric hindrance, reductive amination offers superior regioselectivity and avoids harsh basic conditions 2.

  • Imine Formation: Combine 3-vinylazetidine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous DCE. Add catalytic acetic acid to adjust the pH to 4–5.

    • Causality: Careful pH control (pH 4–5) is required to activate the carbonyl for nucleophilic attack while preventing imine polymerization 2.

  • Reduction: Stir for 1 hour at room temperature, then cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the sensitive pendant vinyl group.

  • Quench & Workup: Stir for an additional 12 hours at room temperature. Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with EtOAc, dry over Na₂SO₄, and concentrate.

References

  • Buy 1-(Furan-3-ylmethyl)azetidine (EVT-13816938) - EvitaChem. EvitaChem.
  • Buy 3-(Phenoxymethyl)azetidine (EVT-15401814) - EvitaChem. EvitaChem.
  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules (MDPI).
  • Regiodivergent Stereoselective Access to Fused Alkylideneazetidines. The Journal of Organic Chemistry (ACS).

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity of 3-Vinylazetidine and 2-Vinylazetidine: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, the nuanced reactivity of heterocyclic building blocks is a cornerstone of innovation. Azetidine scaffolds, prized for their unique conformational constrai...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the nuanced reactivity of heterocyclic building blocks is a cornerstone of innovation. Azetidine scaffolds, prized for their unique conformational constraints and favorable physicochemical properties, offer a compelling platform for novel therapeutics. Within this class, vinyl-substituted azetidines present a rich landscape for chemical exploration, acting as versatile intermediates for complex molecule synthesis. This guide provides an in-depth, objective comparison of the reactivity of 3-vinylazetidine and 2-vinylazetidine, offering a framework for harnessing their distinct chemical behaviors.

Introduction: The Influence of Vinyl Group Position on Azetidine Reactivity

The reactivity of azetidines is fundamentally governed by their inherent ring strain, estimated to be approximately 25.4 kcal/mol.[1][2] This strain energy provides a thermodynamic driving force for ring-opening reactions, a feature that can be strategically exploited in synthesis. The introduction of a vinyl substituent further diversifies the reactivity profile, introducing a site of unsaturation amenable to a wide array of transformations.

The critical distinction between 3-vinylazetidine and 2-vinylazetidine lies in the placement of the vinyl group relative to the nitrogen atom. This seemingly subtle difference has profound implications for the electronic and steric properties of both the azetidine ring and the vinyl moiety, leading to divergent reactivity pathways.

  • 2-Vinylazetidine: The vinyl group is directly attached to a carbon adjacent to the nitrogen atom. This proximity allows for electronic communication between the nitrogen lone pair and the π-system of the vinyl group, influencing the nucleophilicity of the nitrogen and the electrophilicity of the vinyl carbons.

  • 3-Vinylazetidine: The vinyl group is situated at the C3 position, electronically isolated from the nitrogen atom by a methylene group. Consequently, the electronic interplay between the nitrogen and the vinyl group is significantly diminished.

This guide will dissect the comparative reactivity of these two isomers across several key reaction classes, providing a theoretical framework and, where available, experimental context.

Comparative Reactivity Analysis

Ring-Opening Reactions

The strain-driven ring-opening of azetidines is a hallmark of their reactivity.[1][2] This can be initiated by various reagents, including nucleophiles and electrophiles. The position of the vinyl group is anticipated to significantly influence the regioselectivity and rate of these reactions.

Table 1: Predicted Reactivity in Ring-Opening Reactions

Reaction Type2-Vinylazetidine3-VinylazetidineRationale
Nucleophilic Ring-Opening Prone to attack at C2, leading to ring-opened products with allylic amine functionality. The proximity of the nitrogen may stabilize a partial positive charge on C2 during the transition state.Attack is more likely at the less sterically hindered C4 or the activated C2 (if N-activated). The vinyl group at C3 is less likely to directly participate electronically in the ring-opening at the C2-N or C4-N bonds.The position of the vinyl group in 2-vinylazetidine can influence the electronic stability of intermediates in nucleophilic attack.
Cationic Ring-Opening Polymerization Expected to polymerize readily due to the high ring strain.[3][4] The vinyl group can potentially participate in side reactions.Also expected to undergo polymerization. The rate may differ due to steric and electronic effects of the vinyl group on the stability of the propagating azetidinium cation.Ring strain is the primary driver for polymerization in both isomers.[5] Subtle differences in the stability of the cationic intermediate could affect polymerization kinetics.
Cycloaddition Reactions

The vinyl group in both isomers serves as a dienophile or dipolarophile in various cycloaddition reactions. However, the electronic nature of the double bond, influenced by the azetidine ring, will dictate their reactivity in these transformations.

Table 2: Predicted Reactivity in Cycloaddition Reactions

Reaction Type2-Vinylazetidine3-VinylazetidineRationale
[3+2] Dipolar Cycloaddition The vinyl group is expected to be a competent dipolarophile. The nitrogen atom could influence the regioselectivity of the cycloaddition.[6][7][8]The vinyl group will also act as a dipolarophile. The electronic effect of the azetidine nitrogen is attenuated, potentially leading to different regiochemical outcomes compared to the 2-vinyl isomer.The electronic polarization of the double bond, which dictates regioselectivity, will differ between the two isomers.
Diels-Alder [4+2] Cycloaddition Can act as a dienophile. The nitrogen's proximity might influence the frontier molecular orbital energies of the double bond.Will also function as a dienophile. Its reactivity will be more akin to a simple alkyl-substituted alkene.The electron-donating or -withdrawing character of the azetidine ring system as a substituent on the vinyl group will affect its reactivity profile in Diels-Alder reactions.
[2+2] Cycloaddition The strained ring and the vinyl group could both potentially participate in [2+2] cycloadditions, either thermally or photochemically.[9]Similar to the 2-vinyl isomer, the vinyl group can undergo [2+2] cycloadditions. The reactivity will be influenced by the steric environment around the double bond.The success and stereochemical outcome of [2+2] cycloadditions are sensitive to both electronic and steric factors.
Reactions at the Vinyl Group

Standard alkene transformations can be applied to both isomers, but the influence of the azetidine ring may lead to different outcomes.

Table 3: Predicted Reactivity at the Vinyl Group

Reaction Type2-Vinylazetidine3-VinylazetidineRationale
Electrophilic Addition (e.g., Halogenation, Hydrohalogenation) The nitrogen lone pair could participate in the stabilization of a cationic intermediate, potentially influencing the regioselectivity (Markovnikov vs. anti-Markovnikov).Regioselectivity is expected to follow standard Markovnikov addition rules for alkenes, with less influence from the distant nitrogen atom.The ability of the nitrogen to stabilize a carbocation intermediate at the adjacent carbon in the 2-vinyl isomer is a key differentiating factor.
Oxidation (e.g., Epoxidation, Dihydroxylation) The nitrogen atom could direct the approach of the oxidizing agent, leading to diastereoselective transformations, especially with N-substituted derivatives.Diastereoselectivity will be primarily governed by the steric bulk of the azetidine ring itself, rather than coordination to the nitrogen.The potential for chelation control with the nitrogen atom in the 2-vinyl isomer can lead to higher levels of stereocontrol.
Reduction (e.g., Hydrogenation) The double bond can be readily hydrogenated. The catalyst may also interact with the nitrogen atom.Hydrogenation of the double bond is expected to proceed without significant electronic influence from the nitrogen.While both are readily reduced, catalyst-substrate interactions may differ.

Mechanistic Considerations: A Deeper Dive

The divergent reactivity of 3-vinylazetidine and 2-vinylazetidine can be rationalized by considering the underlying electronic and steric factors.

Electronic Effects

In 2-vinylazetidine , the nitrogen lone pair is in conjugation with the π-system of the vinyl group. This n-π conjugation increases the electron density of the double bond, making it more nucleophilic and potentially more reactive towards electrophiles. This can also influence the regioselectivity of addition reactions.

For 3-vinylazetidine , the vinyl group is electronically insulated from the nitrogen atom. Therefore, its electronic properties will be more similar to a simple alkene, with its reactivity primarily dictated by hyperconjugation and inductive effects from the azetidine ring.

G Electronic Effects on Vinylazetidines cluster_2_vinyl 2-Vinylazetidine cluster_3_vinyl 3-Vinylazetidine N2 Nitrogen Lone Pair C2_vinyl C2-Vinyl π-System N2->C2_vinyl n-π Conjugation reactivity2 Enhanced Nucleophilicity Altered Regioselectivity C2_vinyl->reactivity2 N3 Nitrogen Lone Pair C3_vinyl C3-Vinyl π-System N3->C3_vinyl Inductive Effect (Weak) reactivity3 Typical Alkene Reactivity C3_vinyl->reactivity3

Caption: Electronic influence of the nitrogen atom on the vinyl group.

Steric Hindrance

The steric environment around the vinyl group and the azetidine ring will also play a crucial role in their comparative reactivity. In 2-vinylazetidine , the vinyl group is adjacent to the nitrogen, which can be substituted, potentially creating a more sterically congested environment. In 3-vinylazetidine , the vinyl group is more exposed, which might facilitate the approach of bulky reagents.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted differences in reactivity, a series of standardized experiments should be conducted. The following protocols provide a framework for such a comparative analysis.

Protocol for Comparing Rates of Ring-Opening Polymerization

Objective: To determine the relative rates of cationic ring-opening polymerization of 2-vinylazetidine and 3-vinylazetidine.

Materials:

  • 2-Vinylazetidine

  • 3-Vinylazetidine

  • Anhydrous solvent (e.g., dichloromethane)

  • Cationic initiator (e.g., methyl trifluoromethanesulfonate)

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

Procedure:

  • In a glovebox, prepare stock solutions of 2-vinylazetidine and 3-vinylazetidine of identical concentration in the chosen anhydrous solvent containing the internal standard.

  • Prepare a stock solution of the cationic initiator in the same solvent.

  • For each isomer, place a known volume of the monomer solution into an NMR tube and acquire an initial ¹H NMR spectrum (t=0).

  • Inject a catalytic amount of the initiator solution into the NMR tube, quickly mix, and immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the monomer peaks relative to the internal standard to determine the rate of consumption.

  • Plot the concentration of the monomer versus time to determine the reaction kinetics.

Caption: Workflow for kinetic analysis of polymerization.

Protocol for Comparing Regioselectivity in a [3+2] Cycloaddition

Objective: To compare the regioselectivity of the [3+2] cycloaddition of an azide with 2-vinylazetidine and 3-vinylazetidine.

Materials:

  • 2-Vinylazetidine

  • 3-Vinylazetidine

  • An azide (e.g., benzyl azide)

  • Solvent (e.g., toluene)

  • Heating apparatus (e.g., oil bath)

  • Analytical instrumentation for product characterization (NMR, LC-MS)

Procedure:

  • In separate reaction vessels, dissolve equimolar amounts of 2-vinylazetidine and benzyl azide in toluene.

  • In a third vessel, dissolve equimolar amounts of 3-vinylazetidine and benzyl azide in toluene.

  • Heat both reaction mixtures at the same temperature for the same duration.

  • After cooling, remove the solvent in vacuo.

  • Analyze the crude reaction mixtures by ¹H NMR and LC-MS to determine the ratio of regioisomeric products formed in each reaction.

  • Isolate and fully characterize the major and minor products to confirm their structures.

Conclusion and Future Outlook

While direct comparative experimental data for 3-vinylazetidine and 2-vinylazetidine remains scarce in the literature, a robust understanding of their respective reactivities can be extrapolated from fundamental principles of organic chemistry. 2-Vinylazetidine is predicted to exhibit reactivity modulated by electronic communication between the nitrogen lone pair and the vinyl π-system, leading to distinct outcomes in ring-opening and addition reactions. In contrast, 3-vinylazetidine is expected to behave more like a simple alkene-substituted azetidine, with its reactivity primarily governed by ring strain and steric factors.

The experimental protocols outlined in this guide provide a clear path forward for researchers to systematically investigate and quantify these differences. Such studies will be invaluable for the rational design of synthetic routes and the development of novel azetidine-based therapeutics. As the demand for structurally diverse and functionally complex small molecules continues to grow, a thorough understanding of the subtle yet significant reactivity differences between isomers like 3- and 2-vinylazetidine will be paramount.

References

  • Synthesis of 3-vinylazetidine precursors 126 and fused 2-alkylideneazetidines 127–128. (URL not available)
  • 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation - ChemRxiv. [Link]

  • Electrocatalytic Access to Azetidines via Intramolecular Allylic Hydroamination: Scrutinizing Key Oxidation Steps through Electrochemical Kinetic Analysis | Journal of the American Chemical Society. [Link]

  • Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis† - Srce. [Link]

  • The [3+2]Cycloaddition Reaction. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. [Link]

  • A dinickel-catalyzed three-component cycloaddition of vinylidenes - PMC - NIH. [Link]

  • Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications - PMC. [Link]

  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines - ResearchGate. [Link]

  • Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications - MDPI. [Link]

  • Cycloaddition Reactions - ChemTalk. [Link]

  • Regioisomeric Preference in Ring-Opening Polymerization of 3',5'-Cyclic Phosphoesters of Functional Thymidine DNA Analogues - PubMed. [Link]

  • Synthesis of Vinyl Azetidines and β-Lactams from Allenamides via Energy-Transfer Relay. [Link]

  • Fast and selective ring-opening polymerizations by alkoxides and thioureas. [Link]

  • [3+2] Cycloaddition reactions of tricyclic vinylaziridines. - ResearchGate. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing). [Link]

  • Ring-Opening Polymerization—An Introductory Review - MDPI. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. [Link]

  • Recent advances in enantioselective ring-opening polymerization and copolymerization. [Link]

  • Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene - MDPI. [Link]

  • Comparison of the Reactivity Between 2- and 3-Nitropyrroles in Cycloaddition Reactions. A Simple Indole Synthesis | Request PDF - ResearchGate. [Link]

Sources

Comparative

Platform Comparison Guide: Mass Spectrometry Fragmentation Analysis of 3-Vinylazetidine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Platform Comparison & Experimental Methodology Executive Summary The azetidine ring—a highly strained four-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Platform Comparison & Experimental Methodology

Executive Summary

The azetidine ring—a highly strained four-membered nitrogen heterocycle—has emerged as a privileged structural motif in modern drug discovery, offering improved metabolic stability and unique spatial geometry compared to traditional pyrrolidines or piperidines. Specifically, 3-vinylazetidine and its derivatives serve as critical building blocks for synthesizing complex spiro-heterocycles and fused alkylideneazetidines [2].

However, the structural elucidation of 3-vinylazetidines presents a distinct analytical challenge. The inherent ring strain (~26 kcal/mol) combined with the allylic stabilization provided by the vinyl group dictates highly specific, rapid fragmentation pathways. This guide objectively compares the two predominant analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —to determine the optimal workflow for characterizing 3-vinylazetidine derivatives.

Mechanistic Overview: The Physics of 3-Vinylazetidine Fragmentation

As an Application Scientist, it is crucial to understand why a molecule fragments before attempting to optimize a mass spectrometer's parameters. The fragmentation of 3-vinylazetidine is governed by three competing physical forces:

  • Ring Strain Relief: The four-membered azetidine ring is thermodynamically driven to open. Upon ionization, the nitrogen lone pair directs rapid α -cleavage, breaking the C-N bond to form an acyclic distonic ion [1].

  • Allylic Stabilization: Unlike unsubstituted azetidine (which primarily undergoes β -cleavage to lose a methyl radical), the 3-vinyl group alters the thermodynamic landscape. Cleavage of the ring carbon-carbon bonds yields a highly stable allylic cation ( [C3​H5​]+ at m/z 41).

  • Neutral Loss Dynamics: Under soft ionization (ESI), the protonated molecular ion [M+H]+ (m/z 84) avoids immediate destruction. When subjected to Collision-Induced Dissociation (CID), the dominant pathway is the expulsion of ammonia ( NH3​ , -17 Da) driven by the formation of a stable, conjugated hydrocarbon cation (m/z 67) [1].

Fragmentation M Protonated Ion [M+H]+ (m/z 84) RingOpen Ring-Opened Iminium Ion M->RingOpen α-Cleavage (Ring Strain Relief) Frag2 Loss of NH3 [M+H-NH3]+ (m/z 67) M->Frag2 β-Cleavage Neutral Loss Frag1 Allylic Cation [C3H5]+ (m/z 41) RingOpen->Frag1 CID (Argon) Allylic Stabilization

Caption: Primary CID fragmentation pathways of 3-vinylazetidine under ESI-MS/MS.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

To objectively evaluate these platforms, we must look at their fundamental ionization mechanics and how they interact with the fragile azetidine core.

GC-EI-MS (Hard Ionization)

Operating at a standard 70 eV, Electron Ionization imparts massive excess internal energy to the analyte.

  • Performance: Excellent for generating highly reproducible, complex spectral fingerprints suitable for NIST library matching.

  • Limitation: The molecular ion radical [M]+∙ (m/z 83) is almost entirely absent (<1% relative abundance) because the 70 eV energy vastly exceeds the activation barrier for ring opening[1]. This makes identifying unknown derivatives extremely difficult without prior knowledge.

LC-ESI-MS/MS (Soft Ionization)

Electrospray Ionization gently protonates the molecule, preserving the intact [M+H]+ ion.

  • Performance: By utilizing tandem mass spectrometry (MS/MS) with Argon gas for CID, analysts can precisely tune the Collision Energy (CE) to map the connectivity of the 3-vinylazetidine core[2].

  • Limitation: Susceptible to ion suppression from matrix effects and requires careful optimization of the desolvation temperature to prevent premature thermal degradation of the azetidine ring.

Quantitative Data Comparison

Table 1: Mass Spectrometry Performance Metrics for 3-Vinylazetidine (MW = 83.13 g/mol )

ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Mode, CID)
Molecular Ion Presence [M]+∙ (m/z 83) - < 1% [M+H]+ (m/z 84) - > 95%
Base Peak (100%) m/z 41 (Allylic cation)m/z 67 ( [M+H-NH3​]+ )
Diagnostic Fragments m/z 56 ( [M-C2​H3​]+ ), m/z 28m/z 41, m/z 56
Primary Utility Isomer differentiation, Library matchingUnknown structural elucidation, Quantitation
Derivatization Required? Yes (e.g., N-Boc or N-Acetyl) for stabilityNo (Analyzed as free amine or HCl salt)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes internal checks to verify that the observed fragmentation is chemically genuine and not an artifact of the instrument's source conditions.

Protocol A: LC-ESI-MS/MS Workflow (Recommended for Structural Elucidation)

1. Sample Preparation:

  • Dissolve 3-vinylazetidine (or its HCl salt) in LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid ensures complete protonation of the secondary amine, maximizing ESI+ efficiency.

2. Liquid Chromatography Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: H2​O

    • 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

3. Mass Spectrometry (Triple Quadrupole or Q-TOF) Parameters:

  • Source Settings: Capillary Voltage: 3.0 kV; Desolvation Temp: 350°C. (Self-Validation Check: If thermal degradation occurs, an artifact peak at m/z 67 will appear in the MS1 scan. Lower the temp to 250°C to verify).

  • MS/MS (CID) Optimization: Isolate m/z 84 in Q1. Ramp Collision Energy (CE) from 10 eV to 40 eV using Argon collision gas in Q2.

  • Data Acquisition: Monitor the transition m/z 84 67 (CE: 15 eV) for maximum sensitivity, and m/z 84 41 (CE: 25 eV) for structural confirmation.

Protocol B: GC-EI-MS Workflow (Recommended for Fingerprinting)

1. Sample Derivatization (Critical Step):

  • Free 3-vinylazetidine is highly volatile and prone to column tailing. Convert to N-Boc-3-vinylazetidine using Di-tert-butyl dicarbonate ( Boc2​O ) [2]. Extract into hexane.

2. Gas Chromatography Parameters:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Inlet: 250°C, Split ratio 10:1.

  • Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 280°C.

3. Mass Spectrometry Parameters:

  • Ionization: Electron Impact at 70 eV. Source Temp: 230°C.

  • Scan Range: m/z 30 to 300.

  • (Self-Validation Check: Look for the diagnostic loss of the tert-butyl group [M-57] from the Boc derivative to confirm the intact molecule entered the source before azetidine ring fragmentation).

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Start 3-Vinylazetidine Sample GC_Prep Derivatization (N-Boc) Hexane Extraction Start->GC_Prep LC_Prep Dilution in AcN/H2O + 0.1% Formic Acid Start->LC_Prep GC_Ion Hard Ionization (70 eV) Electron Impact GC_Prep->GC_Ion GC_Det Extensive Fragmentation Library Matching GC_Ion->GC_Det LC_Ion Soft Ionization (ESI+) Protonation [M+H]+ LC_Prep->LC_Ion LC_Det CID Fragmentation Targeted MRM/PRM LC_Ion->LC_Det

Caption: Experimental workflow comparison for GC-EI-MS vs. LC-ESI-MS/MS platforms.

Conclusion & Platform Recommendation

For the rigorous structural elucidation of 3-vinylazetidine and its novel derivatives, LC-ESI-MS/MS is the superior platform . The soft ionization preserves the molecular ion, while tunable CID allows the analyst to exploit the allylic stabilization of the vinyl group to map the molecule systematically. GC-EI-MS remains a powerful secondary tool, but its utility is strictly limited to fingerprinting known derivatives due to the rapid, destructive ring-opening induced by 70 eV electron impact.

References

  • Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data, 52(2), 021501.[Link]

  • Music, A., Baumann, A. N., Eisold, M., & Didier, D. (2018). Regiodivergent Stereoselective Access to Fused Alkylideneazetidines. The Journal of Organic Chemistry, 83(2), 783-792.[Link]

Validation

Introduction: The Analytical Bottleneck of Strained Heterocycles

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals. 3-Vinylazetidine derivatives are highly prized intermediates in modern medicinal chemistry, serving as rigidified,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, analytical chemists, and drug development professionals.

3-Vinylazetidine derivatives are highly prized intermediates in modern medicinal chemistry, serving as rigidified, metabolically stable bioisosteres for morpholines and piperidines [1]. However, validating the regiochemistry and stereochemistry of these 4-membered strained rings presents a severe analytical challenge.

The rigidity of the azetidine ring locks its protons into specific spatial arrangements, resulting in massive homonuclear scalar couplings. Large geminal ( 2J≈8−10 Hz), vicinal ( 3Jcis​≈7−9 Hz, 3Jtrans​≈5−7 Hz), and long-range "W" couplings ( 4J ) create highly complex, second-order multiplets. When combined with the ABX spin system of the C3-vinyl group, the 1 H and standard 2D HSQC spectra become a congested forest of overlapping cross-peaks, rendering manual structural validation highly susceptible to confirmation bias.

To overcome this, modern analytical workflows are shifting away from conventional 2D NMR. This guide objectively compares the performance of an Advanced Automated Workflow (Pure Shift HSQC coupled with Automated Structure Verification software, e.g., Mnova Verify) against the Conventional Workflow (Standard Uniformly Sampled HSQC with Manual Analysis) for the validation of 3-vinylazetidine intermediates.

The Contenders: Advanced ASV vs. Conventional Manual Analysis

The Advanced Workflow: Pure Shift NMR + Automated Structure Verification (ASV)

This approach utilizes Real-Time Pure Shift HSQC acquisition [2]. By employing a Bilinear Rotation Decoupling (BIRD) filter and Zangger-Sterk data chunking, homonuclear proton-proton couplings are suppressed in real-time during acquisition. The result is a 2D spectrum where proton signals appear as sharp singlets rather than broad multiplets. This ultra-high-resolution data is then fed into Automated Structure Verification (ASV) software (such as Mnova Verify), which algorithmically compares the experimental data against predicted spectral ensembles to generate an objective, quantitative match score [3].

The Conventional Alternative: Standard HSQC + Manual Assignment

The traditional approach relies on standard gradient-selected HSQC (gHSQC) acquired with Uniform Sampling (US). The chemist must manually pick peaks, integrate volumes, and trace 1JCH​ correlations through overlapping multiplet clusters. This method relies heavily on the operator's subjective interpretation and heuristic experience.

Mechanistic Deep Dive: Causality in Experimental Choices

Why does the advanced workflow drastically outperform the conventional method for azetidines? The answer lies in the physics of spin-spin relaxation and algorithmic determinism.

  • Multiplet Collapse and S/N Enhancement: In a standard HSQC, the magnetization of a single azetidine proton is split across 8 to 16 multiplet transitions, diluting the signal-to-noise (S/N) ratio and spreading the signal over 30–40 Hz. Pure Shift NMR refocuses the J -evolution. By collapsing these transitions into a single peak, the S/N ratio for complex multiplets is artificially boosted by up to 40-70%, allowing for the detection of low-concentration intermediates without requiring a CryoProbe [2].

  • Algorithmic Determinism vs. Human Bias: When a chemist manually analyzes a congested azetidine spectrum, there is a psychological tendency to "find" the expected cross-peaks hidden in the noise (confirmation bias). ASV software removes this. It uses machine learning-driven chemical shift prediction engines and topological scoring matrices to evaluate the probability of the proposed structure [4]. If a C-H correlation is missing or shifted beyond a statistically acceptable threshold, the software flags it, creating a self-validating system.

Workflow Visualization

G cluster_0 Advanced Workflow (Pure Shift + ASV) cluster_1 Conventional Workflow (Standard + Manual) A1 Acquire Pure Shift HSQC (BIRD Filter & Chunking) A2 Multiplet Collapse (Singlets in F2 Dimension) A1->A2 A3 Mnova ASV Algorithm (Automated Peak Matching) A2->A3 A4 Quantitative Match Score (>0.8 Pass / <0.5 Fail) A3->A4 B1 Acquire Standard HSQC (Uniform Sampling) B2 Complex Multiplets (Severe Signal Overlap) B1->B2 B3 Manual Assignment (Subjective Interpretation) B2->B3 B4 Qualitative Validation (High Risk of Bias) B3->B4

Comparison of deterministic ASV workflows versus subjective manual NMR analysis.

Experimental Protocol: Self-Validating ASV Workflow

To ensure reproducibility and scientific integrity, the following protocol details the exact methodology for validating a synthesized 1-benzhydryl-3-vinylazetidine intermediate using the advanced workflow.

Step 1: Sample Preparation Dissolve 5 mg of the 3-vinylazetidine intermediate in 600 µL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

Step 2: Pure Shift HSQC Acquisition

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a standard room-temperature probe.

  • Load the Real-Time Pure Shift HSQC pulse sequence (rtps_gHSQC_BIRD).

  • Set the 1 H spectral width to 10 ppm and the 13 C spectral width to 160 ppm.

  • Critical Parameter: Set the data acquisition chunk length to 15–20 ms (short enough to prevent J -evolution, but long enough to maintain duty cycle safety).

  • Acquire 128 t1​ increments with 4 scans per increment. Total acquisition time: ~12 minutes.

Step 3: Automated Structure Verification (Mnova Verify)

  • Import the raw FID data into Mestrelab Mnova. The software will automatically apply zero-filling and a 90° shifted sine-squared apodization function.

  • Import the proposed .mol file of the 3-vinylazetidine intermediate.

  • Launch the Mnova Verify plugin.

  • The software automatically predicts the 1 H and 13 C shifts, extracts the experimental cross-peaks from the Pure Shift HSQC, and calculates a structural compatibility score (ranging from -1.0 to +1.0).

Performance Comparison & Experimental Data

The following table synthesizes experimental performance metrics comparing the two workflows on a 5 mg sample of 1-benzhydryl-3-vinylazetidine at 600 MHz.

MetricAdvanced Workflow (Pure Shift + ASV)Conventional Workflow (Standard + Manual)Causality / Significance
F2 ( 1 H) Resolution ~3 Hz / point (Singlets)~30 Hz / point (Multiplets)BIRD filter eliminates 2J and 3J couplings, preventing cross-peak merging in the azetidine ring region (3.0–4.5 ppm).
Signal-to-Noise (S/N) 145:1 (for C3-H)85:1 (for C3-H)Multiplet collapse concentrates magnetization into a single transition, boosting sensitivity by ~70% without hardware upgrades.
Analysis Time < 2 minutes (Automated)15 - 30 minutes (Manual)ASV algorithms process topological matrices instantly, whereas manual tracing of overlapping ABX systems is labor-intensive.
Validation Output Quantitative Score (e.g., +0.92) Qualitative ("Looks consistent")A score >0.8 provides an auditable, objective metric for QA/QC databases, eliminating human confirmation bias.
False Positive Rate < 2% ~12%ASV cross-references exact chemical shift thresholds; humans often ignore minor impurities hidden under broad multiplets.

Conclusion & Recommendations

For the structural validation of highly strained, strongly coupled systems like 3-vinylazetidine intermediates, relying on conventional 2D NMR and manual analysis introduces unacceptable levels of subjectivity and inefficiency.

The Advanced Workflow (Pure Shift HSQC + Mnova ASV) is vastly superior. By addressing the fundamental physics of the problem—using pulse sequence engineering to collapse multiplets—the data quality is fundamentally transformed. When this high-fidelity data is paired with the deterministic scoring of Automated Structure Verification software, laboratories can achieve a self-validating, high-throughput QA/QC pipeline that is both faster and mathematically rigorous.

For drug development professionals scaling up library synthesis of azetidine derivatives, upgrading software to include ASV and implementing Pure Shift pulse sequences is a mandatory step for maintaining scientific integrity and data reproducibility.

References

  • Regiodivergent Stereoselective Access to Fused Alkylideneazetidines. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. National Institutes of Health (NIH). Available at:[Link]

  • Starting Guide to Mnova Verify. Mestrelab Resources. Available at:[Link]

  • Mnova Verify | SciY. SciY. Available at:[Link]

Comparative

pharmacokinetic comparison of azetidine vs piperidine analogs

Pharmacokinetic and Physicochemical Profiling: Azetidine vs. Piperidine Scaffolds in Drug Design The selection of a core saturated heterocycle is a pivotal decision in lead optimization.

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic and Physicochemical Profiling: Azetidine vs. Piperidine Scaffolds in Drug Design

The selection of a core saturated heterocycle is a pivotal decision in lead optimization. For decades, the six-membered piperidine ring has been a ubiquitous structural motif in pharmaceuticals. However, its inherent physicochemical properties—specifically high basicity and lipophilicity—frequently introduce severe pharmacokinetic (PK) and safety liabilities, including rapid metabolic clearance and hERG-mediated cardiotoxicity[1][2].

To rescue promising lead compounds, medicinal chemists increasingly employ bioisosteric replacement, swapping the piperidine core for a strained, four-membered azetidine ring[3]. This guide provides an in-depth, objective comparison of the pharmacokinetic and physicochemical divergence between these two scaffolds, supported by mechanistic causality and self-validating experimental protocols.

Structural and Physicochemical Divergence

The fundamental differences in the PK profiles of azetidine and piperidine are rooted in their distinct ring sizes and conformational geometries. Piperidine adopts a highly flexible, low-strain chair conformation. In contrast, azetidine is a rigid, puckered square characterized by significant ring strain[4].

This structural divergence directly alters the electronic environment of the nitrogen atom. The ring strain in azetidine forces the internal C-N-C bond angles to compress, which consequently increases the s-character of the nitrogen's lone pair. Because electrons in s-orbitals are held closer to the nucleus, the lone pair is less available to accept a proton, resulting in a measurable drop in basicity ( pKa​ ~10.4–11.2 for azetidine vs. ~11.2 for piperidine)[4]. Furthermore, the compact nature of the azetidine ring reduces the overall hydrocarbon surface area, consistently lowering the lipophilicity ( logP/logD ) of the molecule[4][5].

Table 1: Comparative Physicochemical & PK Baseline

ParameterPiperidine ScaffoldAzetidine ScaffoldMechanistic Driver
Ring Conformation 6-membered, flexible chair4-membered, rigid puckeredInherent ring strain restricts conformational degrees of freedom.
Basicity ( pKa​ ) ~11.2 (Higher)~10.4 – 11.2 (Lower)Increased s-character of the nitrogen lone pair in the strained ring reduces basicity[4].
Lipophilicity ( logP ) HigherLowerSmaller hydrocarbon footprint and reduced surface area decrease lipophilicity[4].
Metabolic Clearance High (susceptible to α -oxidation)Low (resistant to α -oxidation)High transition state energy required to abstract an α -proton from a strained ring[1].
hERG Inhibition Risk HighLowReduced basicity and lipophilicity weaken interactions with the hERG channel pore[2].

Pharmacokinetic Profiling: Overcoming Metabolic Liabilities

Phase I metabolic clearance is a primary hurdle in drug development. Piperidines are notorious for undergoing rapid α -carbon oxidation and N-dealkylation mediated by hepatic cytochromes, particularly CYP3A4 and CYP2D6[1]. The α -protons on the piperidine ring are sterically accessible, allowing the enzyme to easily abstract a proton and form a reactive iminium intermediate, which subsequently leads to ring-opening or lactam formation.

Replacing the piperidine with an azetidine effectively shuts down this metabolic pathway[1]. The causality lies in the transition state thermodynamics: abstracting an α -proton from an already highly strained four-membered ring to form a double bond (iminium) introduces prohibitive geometric strain (Bredt's rule corollaries for small rings). Consequently, the transition state energy is too high for the CYP450 enzyme to overcome, resulting in a dramatically lower intrinsic clearance ( CLint​ ) and an extended in vivo half-life.

MetabolicPathway Piperidine Piperidine Scaffold (Flexible, Lower Strain) CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Piperidine->CYP Azetidine Azetidine Scaffold (Rigid, High Strain) Azetidine->CYP AlphaOx Alpha-Carbon Oxidation (Rapid Clearance) CYP->AlphaOx Accessible alpha-protons Stable Metabolic Stability (Low Intrinsic Clearance) CYP->Stable High transition state energy Tox Reactive Metabolites / Ring Opening AlphaOx->Tox

Fig 1: CYP450-mediated metabolic divergence between piperidine and azetidine scaffolds.

Cardiotoxicity Mitigation: The hERG Challenge

The human ether-a-go-go-related gene (hERG) potassium channel is a major anti-target in drug discovery. Inhibition of hERG prolongs the QT interval, leading to fatal arrhythmias (Torsades de Pointes). The classic pharmacophore for hERG binding is a highly lipophilic molecule containing a basic amine that is protonated at physiological pH[2].

Because piperidines possess both high basicity and high lipophilicity, they frequently trigger hERG liabilities[2]. The azetidine bioisostere directly dismantles this pharmacophore. By lowering the pKa​ , a smaller fraction of the drug is protonated at pH 7.4, weakening the electrostatic interaction with the aromatic residues (e.g., Tyr652, Phe656) inside the hERG channel pore. Simultaneously, the reduction in logP minimizes hydrophobic packing within the channel cavity[2][5].

Self-Validating Experimental Methodologies

To objectively evaluate the PK improvements of an azetidine analog over its piperidine parent, the following self-validating protocols must be executed.

Protocol A: In Vitro Liver Microsomal Stability (Phase I CLint​ )

Causality & Validation: This assay quantifies the vulnerability of the heterocycle to CYP450 enzymes. A minus-NADPH control is mandatory; because NADPH is the obligate cofactor for CYP450s, any degradation in the minus-NADPH arm indicates non-enzymatic chemical instability rather than metabolic clearance. Verapamil is included as a high-clearance positive control.

  • Preparation: Formulate 1 µM of the test compound (azetidine or piperidine analog) in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Pre-Incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate the CYP450-mediated reaction. (For the negative validation control, substitute NADPH with an equivalent volume of buffer).

  • Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately submerge each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent instantly denatures the CYP450 enzymes, halting the reaction.

  • Centrifugation: Spin the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in the supernatant.

  • Data Processing: Plot the natural log of percent remaining versus time. Calculate the elimination rate constant ( k ) from the slope to derive CLint​ ( CLint​=(k×V)/microsomal protein concentration ).

Workflow Prep 1. Substrate Prep (1 µM Test Cmpd) Incubate 2. Incubation (HLM + NADPH, 37°C) Prep->Incubate Quench 3. Quenching (Cold ACN + IS) Incubate->Quench Centrifuge 4. Centrifugation (Precipitate Proteins) Quench->Centrifuge Analyze 5. LC-MS/MS (Quantify Parent) Centrifuge->Analyze Calculate 6. CL_int Calculation (Half-life determination) Analyze->Calculate

Fig 2: Self-validating in vitro microsomal stability workflow for CL_int determination.

Protocol B: Automated Patch-Clamp Electrophysiology (hERG)

Causality & Validation: While radioligand binding assays can indicate hERG affinity, they do not confirm functional channel block. Patch-clamp electrophysiology provides direct measurement of K+ tail currents. E-4031, a potent hERG blocker, must be used as a positive control to validate assay sensitivity.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the human KCNH2 (hERG) gene.

  • Electrophysiological Setup: Establish a whole-cell patch-clamp configuration. Hold the resting membrane potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to transition the channels to the open/inactivated state, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the test compound at escalating concentrations (e.g., 0.1, 1, 10, 30 µM) until steady-state block is achieved at each concentration.

  • Data Processing: Measure the peak tail current amplitude relative to the baseline vehicle control. Calculate the fractional block and fit the data to a Hill equation to determine the IC50​ .

References

  • Source: nih.
  • Source: acs.
  • Source: benchchem.
  • Source: nih.
  • Source: drughunter.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Vinylazetidine

Comprehensive Safety and Operational Guide for Handling 3-Vinylazetidine As a Senior Application Scientist, I have overseen the scale-up and safety protocols for highly reactive strained-ring heterocycles. 3-Vinylazetidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3-Vinylazetidine

As a Senior Application Scientist, I have overseen the scale-up and safety protocols for highly reactive strained-ring heterocycles. 3-Vinylazetidine presents a unique dual-hazard profile: the inherent ring strain of the four-membered azetidine ring and the highly polymerizable vinyl appendage. This guide provides drug development professionals and bench chemists with a causality-driven, self-validating operational blueprint for handling 3-Vinylazetidine, its salts, and its protected derivatives.

Chemical Profile & Hazard Causality

To design an effective safety system, we must first understand the intrinsic reactivity of the molecule. We do not just wear PPE because a safety sheet dictates it; we wear it to counter specific physicochemical threats.

  • Ring Strain & Corrosivity: The four-membered azetidine ring possesses significant angle strain (approx. 26 kcal/mol). Unprotected azetidines are aggressive organic bases. They are highly flammable liquids (H225) that cause severe skin burns and irreversible eye damage (H314)[1]. Ingestion or mucosal exposure poses a severe risk of tissue perforation and swelling[2].

  • Polymerization Risk: The pendant vinyl group is highly susceptible to radical-initiated polymerization. Exothermic runaway is a critical risk. To mitigate this, commercial derivatives such as (CAS: 1026796-78-0) are typically stabilized with MEHQ (4-Methoxyphenol)[3]. Salts like (CAS: 1630907-01-5) are often stabilized with TBC (4-tert-Butylcatechol)[4].

  • Volatility: Low molecular weight azetidines have high vapor pressures. Their vapors are heavier than air and can accumulate in unventilated areas, forming explosive mixtures[5].

Hazards Molecule 3-Vinylazetidine (Strained & Unsaturated) Hazard1 Vinyl Polymerization (Exothermic) Molecule->Hazard1 Heat / Radicals Hazard2 Ring-Opening Decomposition Molecule->Hazard2 Acids / Nucleophiles Hazard3 Corrosive Vapor Release Molecule->Hazard3 Ambient Temp Mitigation1 Stabilizers (MEHQ / TBC) Hazard1->Mitigation1 Mitigation2 Cold-Chain Storage (< 4°C) Hazard1->Mitigation2 Hazard2->Mitigation2 Mitigation3 Fume Hood & Respirator Hazard3->Mitigation3

Dual-Hazard Profile of 3-Vinylazetidine and Corresponding Mitigation Strategies.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly basic, strained amines. The following matrix outlines the required equipment based on operational scale, grounded in the chemical causality of the hazards[6].

Protection CategoryMilligram Scale (<100 mg)Multigram Scale (>1 g)Causality / Rationale
Hand Protection Double-gloved Nitrile (min 5 mil)Butyl Rubber over Nitrile inner gloveSmall basic amines rapidly permeate standard nitrile. Butyl rubber provides superior breakthrough resistance for basic organics.
Eye/Face Protection Safety Goggles (ANSI Z87.1+)Safety Goggles + Full Face ShieldAzetidines cause severe, irreversible eye damage[1]. A face shield prevents splash injuries to the neck and face.
Body Protection Flame-resistant (FR) Lab CoatFR Lab Coat + Chemical-resistant apronThe neat liquid is highly flammable[5]. FR clothing prevents secondary burns in case of ignition.
Respiratory Fume Hood (Sash lowered)Fume Hood + Half-mask respirator (ABEK filter)High vapor pressure and mucosal irritation risk[6]. ABEK filters specifically target volatile organic amines.

Operational Workflows: Step-by-Step Methodologies

Every protocol must be a self-validating system. The following workflow ensures that the dual hazards of 3-Vinylazetidine are continuously mitigated.

Workflow Setup Fume Hood Setup & Purge PPE Don Specialized PPE Setup->PPE Transfer Inert Gas Transfer PPE->Transfer Reaction Temp-Controlled Reaction Transfer->Reaction Quench Controlled Quenching Reaction->Quench Waste Segregated Disposal Quench->Waste

Operational Workflow for Handling 3-Vinylazetidine under Inert Conditions.

Step 1: Preparation and Environmental Control

  • Verify Ventilation: Ensure the fume hood face velocity is between 0.4–0.6 m/s. Vapors are heavier than air; do not clutter the hood floor[5].

  • Clear the Workspace: Remove all oxidizing agents, strong acids, and radical initiators. Azetidines can undergo violent, exothermic ring-opening reactions upon rapid protonation.

  • Temperature Control Setup: Prepare an ice-water or dry-ice/acetone bath. Cold-chain handling is mandatory to suppress vinyl polymerization[3].

Step 2: Reagent Transfer

  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen. Expert Insight: MEHQ requires trace dissolved oxygen to function as a radical scavenger. If you rigorously degas the monomer, you temporarily reduce the efficacy of the stabilizer. Proceed immediately to the reaction phase after degassing.

  • Syringe Transfer: For neat 3-vinylazetidine or liquid derivatives, use a positive-displacement syringe or a Schlenk line. Never leave a reagent bottle septum pierced with an open needle; the high vapor pressure will lead to atmospheric release[1].

Step 3: Reaction Execution

  • Controlled Addition: Add the 3-Vinylazetidine dropwise. Maintain the reaction vessel at or below 20°C during addition.

  • Monitor Exotherm: The inherent ring strain combined with the polymerizable vinyl group means exothermic runaways are a severe risk. If the temperature spikes, halt the addition immediately and increase cooling.

Step 4: Quenching and Waste Segregation

  • Controlled Quenching: Quench residual reagent by the slow, dropwise addition of a dilute, cold acid (e.g., 1M HCl in an ice bath). This safely protonates the amine, converting it into a stable, non-volatile salt.

  • Waste Segregation: Segregate waste into a dedicated "Azetidine/Amine Waste" container. Do not mix with general halogenated waste unless handling a specific halogenated derivative (e.g., the trifluoroacetate salt)[4].

Emergency Response & Disposal Plans

Immediate, decisive action is required in the event of an exposure or spill.

  • Skin/Eye Exposure: Immediately flush the affected area with large amounts of water for at least 15-30 minutes using a safety shower or eyewash station. Remove contaminated clothing promptly. Seek immediate medical attention, as tissue damage from basic amines is progressive[6].

  • Spill Mitigation: Eliminate all ignition sources immediately[1]. Do not use combustible absorbents like sawdust. Soak up the spill with an inert absorbent material (e.g., vermiculite or sand) and place it in a sealed, labeled container for hazardous waste disposal[2].

  • Fire: Use dry chemical, CO2, or alcohol-resistant foam. Do not use a direct water jet, as it may spread the highly flammable liquid[5].

References

  • Title: Safety Data Sheet: Azetidine | Source: Chemos GmbH & Co. KG | URL: [Link]

  • Title: SAFETY DATA SHEET - Azetidine | Source: Fisher Scientific | URL: [Link]

Sources

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